6-Alpha-Methyl-Prednisolone-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H30O5 |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
(6S,10R,11S,13S,17R)-9,11,12,12-tetradeuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-6,7,8,14,15,16-hexahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H30O5/c1-12-8-14-15-5-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20(2)6-4-13(24)9-16(12)20/h4,6,9,12,14-15,17,19,23,25,27H,5,7-8,10-11H2,1-3H3/t12-,14?,15?,17-,19?,20-,21-,22-/m0/s1/i10D2,17D,19D |
InChI Key |
VHRSUDSXCMQTMA-FCSTWSDUSA-N |
Isomeric SMILES |
[2H][C@@]1(C([C@]2(C(CC[C@@]2(C(=O)CO)O)C3C1([C@]4(C=CC(=O)C=C4[C@H](C3)C)C)[2H])C)([2H])[2H])O |
Canonical SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)O |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: 6-Alpha-Methyl-Prednisolone-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological context of 6-Alpha-Methyl-Prednisolone-d4. This deuterated analog of the potent synthetic glucocorticoid, 6-alpha-methylprednisolone, serves as a valuable internal standard for pharmacokinetic and metabolic studies.
Core Chemical Properties
This compound is a stable, isotopically labeled form of 6-alpha-methylprednisolone. The inclusion of four deuterium (B1214612) atoms provides a distinct mass difference, making it an ideal internal standard for quantitative analysis by mass spectrometry.
| Property | Value | Source |
| Chemical Name | 6-alpha-Methyl Prednisolone-d4 (Methylprednisolone-d4) | [1] |
| Synonyms | (6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one-1,9,11-d4 | [1] |
| Molecular Formula | C₂₂H₂₆D₄O₅ | [2] |
| Molecular Weight | 378.5 g/mol | [1] |
| CAS Number | Not available for d4 variant; 83-43-2 (unlabelled) | [3] |
| Appearance | White to off-white solid | [4][5] |
| Purity | Typically ≥98% | [1] |
| Storage | Store at -20°C for long-term stability. | [1] |
Solubility Profile (of non-deuterated 6-alpha-Methylprednisolone)
| Solvent | Solubility |
| Chloroform:Methanol (1:1) | 50 mg/mL |
| DMSO | ~20 mg/mL |
| Dimethylformamide (DMF) | ~20 mg/mL |
| Ethanol | ~5 mg/mL |
| Water | Practically insoluble |
| Dioxane | Sparingly soluble |
| Methanol | Sparingly soluble |
| Acetone | Slightly soluble |
| Chloroform | Slightly soluble |
| Ether | Very slightly soluble |
Experimental Protocols
Detailed experimental protocols for the specific synthesis and analysis of this compound are not publicly available. However, based on established methods for the deuteration of corticosteroids, a generalized workflow can be described.
General Synthesis of Deuterated Corticosteroids
The synthesis of deuterated steroids often involves isotopic exchange reactions or the use of deuterated reagents. A common approach is the reductive deuteration of a suitable precursor.
Objective: To introduce deuterium atoms at stable positions within the 6-alpha-methylprednisolone molecule.
Materials:
-
6-alpha-methylprednisolone or a suitable precursor
-
Deuterium gas (D₂) or a deuterium source (e.g., NaBD₄)
-
Heavy water (D₂O)
-
Deuterated solvent (e.g., CH₃COOD)
-
Catalyst (e.g., Platinum on alumina, Rhodium on alumina)
-
Anhydrous solvents (e.g., THF, Dioxane)
-
Reagents for functional group protection and deprotection
Methodology:
-
Precursor Preparation: A suitable precursor of 6-alpha-methylprednisolone, potentially with unsaturated bonds at the desired deuteration sites, may be used.
-
Catalytic Deuteration: The precursor is dissolved in a deuterated solvent and subjected to a deuterium atmosphere in the presence of a metal catalyst. The reaction is stirred under controlled temperature and pressure until the desired level of deuteration is achieved.
-
Purification: The crude product is purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC) to isolate the deuterated compound.
-
Structure Confirmation: The final product is characterized by mass spectrometry to confirm the incorporation of deuterium and by Nuclear Magnetic Resonance (NMR) spectroscopy to determine the positions of the deuterium labels.
Analytical Method for Isotopic Purity Determination
Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are the primary techniques for determining the isotopic purity of deuterated compounds.[6]
Objective: To quantify the percentage of this compound relative to the unlabeled and partially labeled species.
Instrumentation:
-
Gas Chromatograph or Liquid Chromatograph
-
Mass Spectrometer (Quadrupole, Time-of-Flight, or Orbitrap)
Methodology:
-
Sample Preparation: A known concentration of the deuterated standard is prepared in a suitable solvent.
-
Chromatographic Separation: The sample is injected into the chromatograph to separate this compound from any potential impurities.
-
Mass Spectrometric Analysis: The eluting compound is ionized, and the mass spectrometer is set to monitor the molecular ions of the deuterated (d4), partially deuterated (d1, d2, d3), and unlabeled (d0) species.
-
Data Analysis: The isotopic distribution is determined by integrating the peak areas of the respective molecular ions. The isotopic purity is calculated as the percentage of the d4 species relative to the sum of all isotopic species.
Mechanism of Action: Glucocorticoid Receptor Signaling
6-alpha-Methylprednisolone, the parent compound of this compound, exerts its potent anti-inflammatory and immunosuppressive effects by acting as an agonist for the glucocorticoid receptor (GR). The signaling pathway is a complex process involving both genomic and non-genomic actions.
Genomic Signaling Pathway
The classical genomic pathway involves the binding of the steroid to the cytoplasmic glucocorticoid receptor, leading to the regulation of gene expression.
Caption: Genomic signaling pathway of 6-alpha-methylprednisolone.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and quality control of a deuterated steroid standard like this compound.
Caption: General workflow for synthesis and analysis.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. CN101230084A - Chemical synthesis method of methylprednisolone - Google Patents [patents.google.com]
- 3. esschemco.com [esschemco.com]
- 4. labeling.pfizer.com [labeling.pfizer.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
The Structural Elucidation of 6-Alpha-Methyl-Prednisolone-d4: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Alpha-Methyl-Prednisolone-d4 is the deuterated analogue of 6-Alpha-Methyl-Prednisolone, a synthetic glucocorticoid. Its primary application in research and pharmaceutical development is as an internal standard for quantitative analyses, particularly in techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3] The incorporation of deuterium (B1214612) atoms provides a distinct mass signature, allowing for precise differentiation from the non-deuterated analyte. This technical guide outlines the methodologies and data integral to the structural confirmation of this compound.
Introduction
The structural elucidation of isotopically labeled compounds is a critical step in ensuring their suitability as analytical standards. The confirmation of the molecular structure and the specific positions of the deuterium labels are paramount for accurate quantification of the target analyte. This process relies on a combination of sophisticated analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Physicochemical Properties
A foundational aspect of structure elucidation involves the determination of basic physicochemical properties.
| Property | Value |
| Molecular Formula | C22H26D4O5 |
| Molecular Weight | 378.50 g/mol |
Analytical Methodologies for Structure Elucidation
The definitive confirmation of the structure of this compound is achieved through a multi-pronged analytical approach.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are employed.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: A precisely weighed sample of this compound is dissolved in a deuterated solvent (e.g., chloroform-d, methanol-d4, or dimethyl sulfoxide-d6). The choice of solvent is critical to avoid interference from solvent protons in ¹H NMR.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.
-
¹H NMR Acquisition: A standard one-dimensional ¹H NMR experiment is performed. The resulting spectrum provides information on the chemical environment of each proton in the molecule through its chemical shift (δ, in ppm). The integration of the peaks corresponds to the number of protons, and the splitting patterns (multiplicity) reveal information about neighboring protons. In the case of this compound, the absence of signals at specific positions, when compared to the spectrum of the non-deuterated standard, confirms the locations of deuterium substitution.
-
¹³C NMR Acquisition: A one-dimensional ¹³C NMR experiment, often with proton decoupling, is conducted. This provides a single peak for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment. The attachment of deuterium can cause a slight upfield shift and a change in the multiplicity of the carbon signal in a coupled spectrum, further confirming the sites of deuteration.
-
Data Analysis: The acquired spectra are processed (Fourier transformation, phasing, and baseline correction) and analyzed. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS).
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for confirming the molecular weight of this compound and for providing information about its fragmentation pattern, which can be used to deduce its structure.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic separation technique like LC or GC. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common ionization techniques for this type of molecule.
-
Mass Analysis: The ionized molecules are then separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).
-
Full Scan MS: A full scan mass spectrum is acquired to determine the molecular weight of the compound. For this compound, the molecular ion peak ([M+H]⁺ or other adducts) will be observed at a higher m/z value compared to the non-deuterated compound, corresponding to the mass of the four deuterium atoms.
-
Tandem Mass Spectrometry (MS/MS): To further confirm the structure, tandem mass spectrometry (or MS/MS) is performed. The molecular ion is isolated and then fragmented by collision with an inert gas (collision-induced dissociation, CID). The resulting fragment ions are then mass-analyzed. The fragmentation pattern provides a "fingerprint" of the molecule. The masses of the fragment ions can be used to pinpoint the locations of the deuterium labels, as fragments containing the deuterated parts of the molecule will have a higher mass.
-
Data Analysis: The mass spectra are analyzed to identify the molecular ion and the major fragment ions. This data is compared with the expected masses and fragmentation patterns to confirm the structure and the sites of deuteration.
Structure Elucidation Workflow
The logical flow of the structure elucidation process can be visualized as follows:
Conclusion
The structural elucidation of this compound is a meticulous process that relies on the synergistic application of advanced analytical techniques. Through the detailed analysis of NMR and Mass Spectrometry data, the precise molecular structure and the specific locations of the deuterium atoms can be unequivocally confirmed. This rigorous characterization is essential to validate the compound's identity and purity, thereby ensuring its reliability as an internal standard for accurate and precise quantitative studies in various scientific and clinical applications.
References
Synthesis of 6-Alpha-Methyl-Prednisolone-d4: A Technical Guide for Research Professionals
For researchers, scientists, and drug development professionals, the synthesis of isotopically labeled compounds is a critical component of modern pharmaceutical research. This in-depth technical guide outlines a feasible synthetic pathway for 6-Alpha-Methyl-Prednisolone-d4, a deuterated analog of the potent corticosteroid. This guide provides detailed experimental protocols, data presentation in structured tables, and visualizations of the synthetic and analytical workflows.
Introduction
6-Alpha-Methyl-Prednisolone is a synthetic glucocorticoid with powerful anti-inflammatory and immunosuppressive properties. The introduction of deuterium (B1214612) atoms (d4) into its structure creates a stable, isotopically labeled internal standard essential for pharmacokinetic studies, metabolic profiling, and as a tracer in various research applications. The increased mass of the deuterated compound allows for its clear differentiation from the endogenous, non-labeled drug in mass spectrometry-based analyses, ensuring accurate quantification.
Proposed Synthetic Pathway
The synthesis of this compound can be approached by adapting established multi-step syntheses of the parent compound, incorporating a deuteration step at a suitable intermediate stage. A plausible route begins with a readily available starting material, such as hydrocortisone (B1673445), and proceeds through key transformations including methylation and dehydrogenation, followed by a catalytic deuteration step.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
The following are detailed methodologies for the key steps in the proposed synthesis of this compound. These protocols are based on established procedures for the synthesis of corticosteroids and general methods for deuteration.
Step 1: Protection of Hydrocortisone
-
Objective: To protect the primary hydroxyl group at C-21 to prevent side reactions in subsequent steps.
-
Procedure:
-
Dissolve Hydrocortisone in anhydrous pyridine.
-
Add tert-Butyldimethylsilyl chloride (TBDMSCl) in a dropwise manner at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract the product with ethyl acetate (B1210297).
-
Wash the organic layer with saturated aqueous copper sulfate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Step 2: Methylation at C6
-
Objective: To introduce the 6-alpha-methyl group.
-
Procedure:
-
Dissolve the protected hydrocortisone intermediate in a suitable solvent such as tetrahydrofuran (B95107) (THF).
-
Cool the solution to -78°C and add a strong base, for example, lithium diisopropylamide (LDA), to form the enolate.
-
Add methyl iodide (MeI) and allow the reaction to proceed at low temperature before gradually warming to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent and wash with brine.
-
Dry, concentrate, and purify the product by chromatography.
-
Step 3: Dehydrogenation to Introduce the C1-C2 Double Bond
-
Objective: To form the characteristic diene system of prednisolone.
-
Procedure:
-
Dissolve the 6-alpha-methylated intermediate in a solvent like dioxane.
-
Add 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and reflux the mixture.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until completion.
-
Cool the reaction mixture and filter to remove the hydroquinone (B1673460) byproduct.
-
Concentrate the filtrate and purify the resulting product by column chromatography.
-
Step 4: Deprotection
-
Objective: To remove the silyl (B83357) protecting group from the C-21 hydroxyl.
-
Procedure:
-
Dissolve the protected 6-Alpha-Methyl-Prednisolone in THF.
-
Add a solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF.
-
Stir the reaction at room temperature until the deprotection is complete as monitored by TLC.
-
Quench the reaction with water and extract the product.
-
Wash the organic layer, dry, and concentrate to yield crude 6-Alpha-Methyl-Prednisolone.
-
Purify by recrystallization or column chromatography.
-
Step 5: Catalytic Deuteration
-
Objective: To introduce four deuterium atoms into the 6-Alpha-Methyl-Prednisolone molecule.
-
Procedure:
-
Dissolve 6-Alpha-Methyl-Prednisolone in a suitable solvent such as ethyl acetate or methanol.
-
Add a palladium on carbon (Pd/C) catalyst.
-
Purge the reaction vessel with deuterium gas (D2) and maintain a positive pressure of D2.
-
Stir the reaction mixture vigorously at room temperature for a specified period (e.g., 24-48 hours), monitoring the deuterium incorporation by mass spectrometry.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the final product by High-Performance Liquid Chromatography (HPLC).
-
Data Presentation
The following tables summarize the expected quantitative data for the synthesis and characterization of this compound.
| Reaction Step | Starting Material | Product | Typical Yield (%) | Purity (%) |
| Protection | Hydrocortisone | 21-O-TBDMS-Hydrocortisone | 90-95 | >98 |
| Methylation | 21-O-TBDMS-Hydrocortisone | 6α-Methyl-21-O-TBDMS-Hydrocortisone | 75-85 | >97 |
| Dehydrogenation | 6α-Methyl-21-O-TBDMS-Hydrocortisone | 6α-Methyl-21-O-TBDMS-Prednisolone | 80-90 | >98 |
| Deprotection | 6α-Methyl-21-O-TBDMS-Prednisolone | 6-Alpha-Methyl-Prednisolone | 90-98 | >99 |
| Deuteration | 6-Alpha-Methyl-Prednisolone | This compound | 70-85 | >99 |
Table 1: Expected yields and purities for the synthetic steps.
| Analytical Technique | Expected Results for this compound |
| ¹H NMR | Disappearance or significant reduction of signals corresponding to the protons at the deuterated positions. |
| ¹³C NMR | Signals for deuterated carbons will be split into multiplets due to C-D coupling and may show a slight upfield shift. |
| Mass Spectrometry (HRMS) | Molecular ion peak at m/z corresponding to the d4-labeled compound (e.g., [M+H]⁺ = 379.25). |
| HPLC | A single major peak with a retention time very similar to the non-labeled standard. Purity >99%. |
Table 2: Expected analytical characterization data for this compound.
Experimental and Analytical Workflow Visualization
The overall workflow from synthesis to final product characterization is a critical aspect of producing a high-quality research compound.
Caption: Overall experimental workflow for the synthesis and analysis.
Conclusion
The synthesis of this compound is a multi-step process that requires careful execution of established synthetic transformations and a well-controlled deuteration step. The protocols and workflows outlined in this guide provide a comprehensive framework for researchers to produce this valuable isotopically labeled standard for advanced pharmaceutical research and development. The successful synthesis and rigorous characterization of this compound will enable more accurate and reliable bioanalytical studies.
An In-depth Technical Guide to the Mechanism of Action of 6-Alpha-Methyl-Prednisolone-d4
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Alpha-Methyl-Prednisolone is a potent synthetic glucocorticoid with significant anti-inflammatory and immunosuppressive properties. Its deuterated analogue, 6-Alpha-Methyl-Prednisolone-d4, serves as a valuable tool in pharmacokinetic and pharmacodynamic studies, enabling precise tracking and quantification. This technical guide provides a comprehensive overview of the core mechanism of action of 6-Alpha-Methyl-Prednisolone, detailing its interaction with the glucocorticoid receptor, subsequent signaling pathways, and the potential influence of deuterium (B1214612) labeling on its activity. Detailed experimental protocols for key assays and quantitative data are presented to support further research and development in this area.
Introduction
6-Alpha-Methyl-Prednisolone, a derivative of prednisolone, is a widely prescribed corticosteroid used to treat a variety of inflammatory and autoimmune conditions.[1][2][3] Its efficacy stems from its ability to modulate the expression of a vast network of genes involved in the immune response. The introduction of a deuterium (d4) label into the molecule provides a stable isotopic tracer for advanced pharmacokinetic and metabolic studies without significantly altering its fundamental biological activity.[4][5][6] This guide will delve into the molecular mechanisms that underpin the therapeutic effects of this compound.
Core Mechanism of Action: Glucocorticoid Receptor Signaling
The primary mechanism of action of 6-Alpha-Methyl-Prednisolone involves its function as an agonist for the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily of ligand-activated transcription factors.[1][2]
Cytosolic Activation and Nuclear Translocation
In its inactive state, the GR resides in the cytoplasm as part of a large multiprotein complex, including heat shock proteins (Hsp90, Hsp70) and immunophilins.[7]
-
Ligand Binding: Being lipophilic, 6-Alpha-Methyl-Prednisolone readily diffuses across the cell membrane and binds to the ligand-binding domain (LBD) of the cytosolic GR.
-
Conformational Change: This binding event induces a conformational change in the GR, leading to the dissociation of the chaperone proteins.
-
Nuclear Translocation: The activated ligand-GR complex then translocates into the nucleus.
Caption: Glucocorticoid Receptor Activation and Nuclear Translocation Pathway.
Genomic Mechanisms: Regulation of Gene Expression
Once in the nucleus, the activated GR dimer binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This interaction can lead to:
-
Transactivation: The GR dimer recruits co-activator proteins to enhance the transcription of anti-inflammatory genes, such as those encoding for lipocortin-1 and IκBα.
-
Transrepression: The GR can also repress the transcription of pro-inflammatory genes by interfering with the activity of other transcription factors, such as NF-κB and AP-1.
This dual action on gene expression is central to the anti-inflammatory and immunosuppressive effects of 6-Alpha-Methyl-Prednisolone.
The Role of Deuterium Labeling (d4)
The replacement of four hydrogen atoms with deuterium in this compound is primarily for use as an internal standard in analytical methods, such as mass spectrometry, to accurately quantify the non-deuterated drug in biological samples.[4][5]
While generally considered not to alter the pharmacological effect, deuterium substitution can, in some cases, influence the rate of drug metabolism. This is known as the Kinetic Isotope Effect (KIE) . The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic reactions that involve the cleavage of this bond, often mediated by cytochrome P450 enzymes.[8] This can potentially lead to a longer half-life and increased exposure of the drug.
Furthermore, studies have shown that deuterium substitution can affect the dissociation rate of steroids from the glucocorticoid receptor. A study on steroid-GR interactions in deuterium oxide (heavy water) showed a decreased dissociation rate for steroids with an 11-beta-hydroxyl group, suggesting a role for hydrogen bonding in this interaction.[9] While not directly studying a deuterated steroid, this implies that deuterium substitution at key positions could potentially prolong the receptor occupancy and, consequently, the duration of action.
Quantitative Data
Precise quantitative data for this compound is not extensively published as it is primarily a research tool. However, the data for the parent compound, 6-Alpha-Methyl-Prednisolone, provides the necessary context for its biological activity.
Table 1: Glucocorticoid Receptor Binding Affinity (Illustrative)
| Compound | Assay Type | Cell Line/Tissue | IC50 / Ki (nM) |
| 6-Alpha-Methyl-Prednisolone | Radioligand Binding | Human A549 Lung Carcinoma | ~5-15 |
| Dexamethasone (Reference) | Radioligand Binding | Human A549 Lung Carcinoma | ~1-5 |
Note: The values presented are representative and can vary depending on the specific experimental conditions.
Table 2: Regulation of Gene Expression by 6-Alpha-Methyl-Prednisolone (Illustrative)
| Gene | Function | Regulation | Fold Change (mRNA) |
| Upregulated Genes | |||
| GILZ | Anti-inflammatory, pro-apoptotic | Up | 5-10 |
| IκBα | Inhibitor of NF-κB | Up | 3-7 |
| MKP-1 | Inhibits MAP kinase pathways | Up | 4-8 |
| Downregulated Genes | |||
| IL-1β | Pro-inflammatory cytokine | Down | -4 to -8 |
| IL-6 | Pro-inflammatory cytokine | Down | -5 to -10 |
| TNF-α | Pro-inflammatory cytokine | Down | -3 to -6 |
| COX-2 | Pro-inflammatory enzyme | Down | -2 to -5 |
Note: Fold changes are illustrative and depend on cell type, dose, and duration of treatment.
Detailed Experimental Protocols
Glucocorticoid Receptor Binding Assay (Radioligand Competition)
This protocol determines the affinity of a test compound for the GR by measuring its ability to compete with a radiolabeled ligand.
Caption: Workflow for a Radioligand Glucocorticoid Receptor Binding Assay.
Methodology:
-
Receptor Preparation: Prepare a cytosolic fraction containing the GR from a suitable cell line (e.g., A549 cells) or tissue.
-
Incubation: Incubate the receptor preparation with a fixed, low concentration of a high-affinity radioligand (e.g., [³H]-dexamethasone).
-
Competition: In parallel, set up incubations with the radioligand and a range of concentrations of the unlabeled test compound (6-Alpha-Methyl-Prednisolone).
-
Equilibrium: Allow the binding reaction to reach equilibrium (e.g., incubate for 18-24 hours at 4°C).
-
Separation: Separate the bound from the free radioligand using a method such as filtration through glass fiber filters.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound to determine the IC50 value, which can then be used to calculate the binding affinity (Ki).
Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
This protocol quantifies the changes in the expression of specific target genes in response to treatment with 6-Alpha-Methyl-Prednisolone.
Caption: Workflow for qRT-PCR Analysis of Gene Expression.
Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., peripheral blood mononuclear cells) and treat with 6-Alpha-Methyl-Prednisolone at the desired concentration and for a specific duration. Include a vehicle control group.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercially available kit.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer. Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qRT-PCR: Perform real-time PCR using the synthesized cDNA, gene-specific primers for the target genes (e.g., IL-6, TNF-α, GILZ), and a fluorescent dye (e.g., SYBR Green) or probe-based chemistry.
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Normalize the Ct values of the target genes to a housekeeping gene (e.g., GAPDH, β-actin). Calculate the fold change in gene expression in the treated samples relative to the control samples using the ΔΔCt method.
Conclusion
6-Alpha-Methyl-Prednisolone exerts its potent anti-inflammatory and immunosuppressive effects primarily through its agonistic activity on the glucocorticoid receptor, leading to profound changes in gene expression. The deuterated form, this compound, is an indispensable tool for detailed pharmacokinetic and pharmacodynamic investigations. A thorough understanding of its molecular mechanism of action, supported by robust experimental data, is crucial for the continued development and optimization of glucocorticoid-based therapies. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this field.
References
- 1. Glucocorticoid Receptor-Dependent Binding Analysis Using Chromatin Immunoprecipitation and Quantitative Polymerase Chain Reaction | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. Characterization of Kinetic Isotope Effects and Label Loss in Deuterium-Based Isotopic Labeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic deuterium isotope effects in glucocorticoid receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. abcam.com [abcam.com]
- 7. Pharmacokinetics/pharmacodynamics of glucocorticoids: modeling the glucocorticoid receptor dynamics and dose/response of commonly prescribed glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 9. Deuterium isotope effects on the rates of steroid--glucocorticoid receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical characteristics of 6-Alpha-Methyl-Prednisolone-d4
An In-depth Technical Guide to 6-Alpha-Methyl-Prednisolone-d4
This technical guide provides a detailed overview of the physical and chemical characteristics of this compound, a deuterated analog of the synthetic glucocorticoid, 6-Alpha-Methyl-Prednisolone. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.
Chemical Identity and Structure
This compound is the deuterated form of 6-Alpha-Methyl-Prednisolone, a potent anti-inflammatory corticosteroid. The incorporation of four deuterium (B1214612) atoms provides a stable isotopic label, making it an invaluable tool in quantitative bioanalytical studies.
-
Chemical Name: (6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one-1,9,11,12-d4[1]
-
Synonyms: Methylprednisolone-d4[1]
-
Primary Application: Used as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₆D₄O₅ | [1][2] |
| Molecular Weight | 378.50 g/mol | [1][2] |
| Appearance | White to off-white, odorless, crystalline powder | [3] |
| Melting Point | 228-237°C (decomposes) (for non-deuterated form) | [4] |
| Storage Temperature | Room temperature or -20°C for long-term stability | [2][5] |
| Purity | Typically ≥98% | [5] |
Solubility Profile
The solubility of the non-deuterated parent compound, 6-Alpha-Methyl-Prednisolone, provides a strong indication of the solubility for its deuterated analog.
| Solvent | Solubility | Reference |
| Water | Practically insoluble (0.12 g/L at 25°C) | [3][4] |
| Ethanol | Sparingly soluble (~5 mg/mL) | [3][5] |
| Methanol | Sparingly soluble | [3] |
| Chloroform | Slightly soluble | [3] |
| Acetone | Slightly soluble | [3] |
| Dioxane | Sparingly soluble | [3] |
| Ether | Very slightly soluble | [3] |
| DMSO | Soluble (~20 mg/mL) | [5] |
| Chloroform:Methanol (1:1) | 50 mg/mL | [6] |
For maximum solubility in aqueous buffers, it is recommended to first dissolve the compound in DMSO and then dilute with the aqueous buffer of choice.[5]
Experimental Protocols and Applications
As a stable isotope-labeled internal standard, this compound is critical for correcting for analyte loss during sample preparation and for variations in instrument response in mass spectrometry-based quantification assays.
Typical Characterization Data
Reference standards for this compound are typically supplied with a comprehensive Certificate of Analysis (CoA) that includes data from the following analytical techniques:
-
High-Performance Liquid Chromatography (HPLC) for purity assessment.[7]
-
Mass Spectrometry (MS) to confirm molecular weight and identity.[7]
-
Proton Nuclear Magnetic Resonance (¹H-NMR) to confirm chemical structure.[7]
-
Infrared Spectroscopy (IR).[7]
Workflow for LC-MS Bioanalytical Quantification
The following diagram illustrates a typical workflow for using this compound as an internal standard in a quantitative LC-MS analysis of its non-deuterated counterpart in a biological matrix.
References
- 1. theclinivex.com [theclinivex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. labeling.pfizer.com [labeling.pfizer.com]
- 4. Methylprednisolone | 83-43-2 [chemicalbook.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. synthetic, ≥98%, glucocorticoid, powder | Sigma-Aldrich [sigmaaldrich.com]
- 7. synthinkchemicals.com [synthinkchemicals.com]
An In-depth Technical Guide to the Synthesis of Deuterated 6-Alpha-Methyl-Prednisolone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a potential synthetic pathway for deuterated 6-alpha-methyl-prednisolone, a molecule of significant interest in pharmaceutical research for its potential applications in metabolic studies and as an internal standard in analytical assays. This document details the core synthetic steps, experimental protocols, and methods for characterization, with a focus on providing a practical framework for laboratory synthesis.
Introduction
6-alpha-methyl-prednisolone is a potent synthetic glucocorticoid with anti-inflammatory and immunosuppressive properties. The introduction of deuterium (B1214612) atoms into its structure can offer several advantages, including altered metabolic profiles and the ability to be used as a tracer in pharmacokinetic and pharmacodynamic studies. This guide outlines a plausible multi-step synthesis beginning from the readily available steroid precursor, hydrocortisone (B1673445). The key transformations involve the introduction of the 6-alpha-methyl group, followed by a deuteration step, and finally, a microbiological dehydrogenation to yield the target deuterated compound.
Proposed Synthesis Pathway
The proposed synthesis of deuterated 6-alpha-methyl-prednisolone is a multi-step process commencing with hydrocortisone. The key strategic steps are:
-
Synthesis of 6-alpha-methyl-hydrocortisone: This involves a series of chemical transformations to introduce the methyl group at the 6-alpha position of the steroid nucleus.
-
Deuteration of 6-alpha-methyl-hydrocortisone: Introduction of deuterium atoms at specific positions of the molecule, primarily at the alpha positions to the ketone groups, via a base-catalyzed hydrogen-deuterium exchange.
-
Microbiological 1-Dehydrogenation: The final step to introduce the double bond at the C1-C2 position of the A-ring, yielding deuterated 6-alpha-methyl-prednisolone.
Experimental Protocols
The following sections provide detailed methodologies for the key experimental steps in the synthesis.
Synthesis of 6-alpha-methyl-hydrocortisone from Hydrocortisone
This synthesis is based on a multi-step chemical process.[1]
Step 1: Protection of the 11β-hydroxyl group and Enolization
-
Materials: Hydrocortisone 21-acetate, trifluoroacetic acid derivative, aprotic solvent (e.g., dichloromethane), basic catalyst.
-
Procedure: Dissolve hydrocortisone 21-acetate in the aprotic solvent. Add the basic catalyst followed by the trifluoroacetic acid derivative to protect the 11β-hydroxyl group. Subsequently, perform enol-esterification of the Δ⁴-3-keto system using a trialkyl orthoformate in the presence of an acidic catalyst to form the 3-alkoxy ester of the Δ³,⁵-3-hydroxy derivative.
Step 2: Mannich Reaction
-
Materials: The product from Step 1, Mannich reagent, acidic catalyst.
-
Procedure: Condense the enol ether from the previous step with a Mannich reagent in the presence of an acid catalyst. This reaction leads to the formation of a mixture of 6α- and 6β-isomers of the 6-(N-methyl-N-phenyl)-aminomethyl derivative.
Step 3: Formation of the 6-methylene derivative
-
Materials: The mixture of Mannich bases from Step 2, mineral acid, hydrohalic acid salts.
-
Procedure: Cleave the C-N bond of the steroid Mannich bases using a mineral acid in the presence of hydrohalic acid salts to form the 6-methylene derivative.
Step 4: Isomerization and Catalytic Hydrogenation
-
Materials: The 6-methylene derivative from Step 3, catalyst for isomerization, hydrogen gas, hydrogenation catalyst (e.g., Palladium on carbon).
-
Procedure: Isomerize the 6-exomethylene bond to the 6,7-endomethylene bond. Subsequently, perform catalytic hydrogenation of the 6,7-double bond. This step yields a mixture of 6α-methyl and 6β-methyl isomers. The 6β-methyl isomer can be isomerized to the desired 6α-methyl derivative.
Step 5: Deprotection
-
Materials: The 6α-methyl derivative from Step 4, appropriate reagents for removing the protecting groups at the 11β- and 21-hydroxyl positions.
-
Procedure: Remove the protective groups to yield 6-alpha-methyl-hydrocortisone.
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel.[2]
| Step | Reactants | Reagents/Conditions | Product | Yield (%) | Purity (%) |
| 1 | Hydrocortisone 21-acetate | Trifluoroacetic anhydride, Pyridine; Triethyl orthoformate, p-TsOH | 3-ethoxy-11β,17α,21-trihydroxy-6α-methylpregna-3,5-diene-20-one 11,21-diacetate | ~85 | >95 |
| 2-4 | Protected Hydrocortisone | Mannich reaction, elimination, hydrogenation | 6α-Methylhydrocortisone 21-acetate | ~70-80 | >95 |
| 5 | 6α-Methylhydrocortisone 21-acetate | K₂CO₃, Methanol (B129727) | 6α-Methylhydrocortisone | >90 | >98 |
Note: Yields are estimated based on literature for similar transformations and may vary.
Deuteration of 6-alpha-methyl-hydrocortisone
This protocol is based on a general procedure for base-catalyzed deuteration of ketosteroids.[3]
-
Materials: 6-alpha-methyl-hydrocortisone, deuterated solvent (e.g., methanol-d₄), catalytic amount of a base (e.g., sodium methoxide), deuterated acid for quenching (e.g., DCl in D₂O).
-
Procedure:
-
Dissolve 6-alpha-methyl-hydrocortisone in methanol-d₄ under an inert atmosphere (e.g., Argon).
-
Add a catalytic amount of sodium methoxide.
-
Stir the mixture at room temperature. Monitor the reaction progress by LC-MS to observe the incorporation of deuterium.
-
Once the desired level of deuteration is achieved, cool the reaction mixture to 0°C and quench by adding a solution of DCl in D₂O to neutralize the base.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with deuterated water (D₂O).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude deuterated product can be purified by flash column chromatography on silica gel.
| Starting Material | Deuterating Agent | Catalyst | Product | Isotopic Enrichment (%) |
| 6α-Methylhydrocortisone | Methanol-d₄ / D₂O | Sodium methoxide | Deuterated 6α-Methylhydrocortisone | >95 (at exchangeable positions) |
Note: Isotopic enrichment will depend on reaction conditions and duration.
Microbiological 1-Dehydrogenation of Deuterated 6-alpha-methyl-hydrocortisone
This protocol is based on the use of Arthrobacter simplex or similar microorganisms for the 1-dehydrogenation of steroids.[4][5]
-
Materials: Deuterated 6-alpha-methyl-hydrocortisone, culture of Arthrobacter simplex, appropriate fermentation medium.
-
Procedure:
-
Prepare a culture of Arthrobacter simplex in a suitable growth medium.
-
Introduce the deuterated 6-alpha-methyl-hydrocortisone (dissolved in a minimal amount of a water-miscible solvent like ethanol) to the microbial culture.
-
Incubate the culture under controlled conditions (e.g., temperature, pH, aeration) to allow for the biotransformation.
-
Monitor the progress of the reaction by sampling the culture and analyzing the steroid content by HPLC or TLC.
-
Once the conversion is complete, extract the product from the culture medium using an organic solvent (e.g., ethyl acetate).
-
Wash and dry the organic extract.
-
Concentrate the solvent to obtain the crude product.
-
-
Purification: The final product can be purified by crystallization or column chromatography.
| Substrate | Microorganism | Product | Conversion Yield (%) | Purity (%) |
| Deuterated 6α-Methylhydrocortisone | Arthrobacter simplex | Deuterated 6α-Methylprednisolone | >90 | >98 |
Note: Conversion yields can be optimized by adjusting fermentation parameters.
Analysis and Characterization
The successful synthesis and deuteration of 6-alpha-methyl-prednisolone require rigorous analytical characterization.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to assess the purity of the intermediates and the final product. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (B52724) or methanol is typically employed.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HR-MS) is crucial for confirming the molecular weight of the deuterated product and determining the level of deuterium incorporation (isotopic enrichment).[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Will show a decrease in the signal intensity of the protons that have been replaced by deuterium.
-
¹³C NMR: Can be used to confirm the carbon skeleton of the molecule.
-
²H NMR: Directly observes the deuterium nuclei, confirming the positions of deuteration.
Conclusion
This technical guide outlines a feasible and detailed synthetic pathway for deuterated 6-alpha-methyl-prednisolone, starting from hydrocortisone. The described protocols for the introduction of the 6-alpha-methyl group, the subsequent deuteration, and the final microbiological dehydrogenation provide a solid foundation for researchers in the field. The successful synthesis and characterization of this isotopically labeled steroid will provide a valuable tool for advanced pharmaceutical and metabolic research. Further optimization of each step may be required to achieve maximum yields and isotopic enrichment.
References
- 1. RU2663484C1 - METHOD OF PREPARATION 6α-METHYLHYDROCORTISONE OR ESTERS THEREOF FROM HYDROCORTISONE 21-ACETATE - Google Patents [patents.google.com]
- 2. Superacid-catalysed α-deuteration of ketones with D 2 O - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00683J [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of C-19 deuterium labelled steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Alpha-Methyl-Prednisolone-d4: A Technical Guide for Researchers on its Role as a Corticosteroid Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Alpha-Methyl-Prednisolone-d4 is the deuterated analogue of 6-Alpha-Methyl-Prednisolone (methylprednisolone), a potent synthetic glucocorticoid. While methylprednisolone (B1676475) is a well-established agonist of the corticosteroid receptors with significant anti-inflammatory and immunosuppressive properties, the primary application of its deuterated form in research is as an internal standard for the accurate quantification of methylprednisolone in biological samples.[1] This technical guide provides an in-depth overview of the core principles of 6-Alpha-Methyl-Prednisolone's action as a corticosteroid receptor agonist, with the understanding that the deuterated form is expected to exhibit a similar intrinsic activity at the receptor level. This document details the mechanism of action, signaling pathways, and key experimental protocols for evaluating corticosteroid receptor agonists. Quantitative data for the non-deuterated methylprednisolone are provided to serve as a benchmark for its deuterated counterpart.
Introduction to 6-Alpha-Methyl-Prednisolone and the Role of Deuteration
6-Alpha-Methyl-Prednisolone, a synthetic derivative of prednisolone, is a widely prescribed corticosteroid used to treat a variety of inflammatory and autoimmune conditions.[2][3] Its therapeutic effects are mediated through its interaction with intracellular corticosteroid receptors, primarily the glucocorticoid receptor (GR).[2]
The introduction of deuterium (B1214612) (d4) into the methylprednisolone molecule creates this compound. Deuterium is a stable, non-radioactive isotope of hydrogen.[4] In drug development and research, deuteration is a strategy that can influence a drug's pharmacokinetic profile. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes, a phenomenon known as the kinetic isotope effect.[4] This can potentially lead to a longer half-life and altered systemic exposure. However, for this compound, its predominant use is as a tracer or internal standard in pharmacokinetic and metabolism studies of methylprednisolone, leveraging its identical chemical properties but distinct mass for analytical purposes.[1][5]
Mechanism of Action and Signaling Pathway
As a corticosteroid receptor agonist, 6-Alpha-Methyl-Prednisolone exerts its effects by binding to and activating glucocorticoid receptors. The intrinsic receptor binding and activation mechanism of this compound is presumed to be identical to that of methylprednisolone.
The canonical glucocorticoid receptor signaling pathway is initiated when the steroid ligand enters the cell and binds to the cytosolic glucocorticoid receptor, which is part of a multiprotein complex. This binding triggers a conformational change in the receptor, leading to its dissociation from chaperone proteins, dimerization, and subsequent translocation into the nucleus. Within the nucleus, the glucocorticoid receptor dimer binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, thereby modulating their transcription. This can result in the upregulation of anti-inflammatory genes and the downregulation of pro-inflammatory genes.
References
Navigating Early-Stage Research: A Technical Guide to 6-Alpha-Methyl-Prednisolone-d4
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a core resource for researchers and scientists engaged in early-stage research involving 6-Alpha-Methyl-Prednisolone-d4. This deuterated analog of 6-alpha-methylprednisolone is a critical tool in bioanalytical and pharmacokinetic studies. This document provides a consolidated overview of its properties, synthesis, and applications, with a focus on quantitative data, experimental protocols, and the visualization of key processes.
Core Compound Data
This compound is primarily utilized as an internal standard in quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its stable isotope label allows for precise differentiation from the endogenous or administered non-deuterated drug, ensuring accuracy in bioanalytical assays.
Quantitative Data Summary
The following table summarizes the available quantitative data for commercially available deuterated 6-Alpha-Methyl-Prednisolone. It is important to note that the degree of deuteration can vary between suppliers.
| Property | Value | Source |
| Purity (d3 version) | >95% (by HPLC) | LGC Standards |
| Purity (d6 version) | 99.1% (by HPLC) | ESS Chem Co.[2] |
| Isotopic Purity (d6) | >98% atom D | ESS Chem Co.[2] |
| Molecular Formula (d4) | C₂₂H₂₆D₄O₅ | MedChemExpress |
| Molecular Weight (d4) | 378.50 g/mol | MedChemExpress |
| Appearance | White solid | ESS Chem Co.[2] |
Experimental Protocols
Detailed experimental protocols are crucial for the successful implementation of research involving this compound. Below are methodologies for its synthesis (proposed) and its primary application as an internal standard in LC-MS/MS analysis.
Proposed Synthesis of this compound
Starting Material: Prednisolone (B192156) Acetate (B1210297)
-
Epoxidation: The starting material, prednisolone acetate, is subjected to an epoxidation reaction to introduce an epoxide ring, a key intermediate for the introduction of the methyl group.
-
Grignard Reaction with Deuterated Methyl Source: The epoxide intermediate is then reacted with a deuterated Grignard reagent, such as methyl-d3-magnesium iodide (CD₃MgI), in a suitable solvent like tetrahydrofuran (B95107) (THF). This step introduces the deuterated methyl group at the 6-alpha position.
-
Hydrolysis and Deprotection: The resulting product is then subjected to hydrolysis to open the epoxide ring and remove the acetate protecting group, yielding 6-Alpha-Methyl-Prednisolone-d3. To achieve d4, specific deuterated reagents would be required in earlier or subsequent steps of a more complex synthesis.
-
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity.[3]
Use as an Internal Standard in LC-MS/MS Analysis
This compound is an ideal internal standard for the quantification of 6-alpha-methylprednisolone in biological matrices. A typical workflow is as follows:
1. Sample Preparation (Human Plasma):
-
To 200 µL of human plasma, add a known concentration of this compound solution as the internal standard.
-
Perform protein precipitation by adding 600 µL of acetonitrile (B52724).
-
Vortex the mixture for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Instrumentation and Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
6-Alpha-Methyl-Prednisolone: Monitor the transition of the parent ion to a specific product ion.
-
This compound: Monitor the transition of the deuterated parent ion to its corresponding product ion. The specific m/z values will depend on the exact deuteration pattern.
-
Visualizing Key Processes
Diagrams are provided below to illustrate the proposed synthesis pathway and the workflow for using this compound as an internal standard.
References
Methodological & Application
Quantitative Analysis of 6-Alpha-Methyl-Prednisolone Using a Deuterated Internal Standard by LC-MS/MS
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the quantitative analysis of 6-Alpha-Methyl-Prednisolone in biological matrices, such as human plasma, utilizing 6-Alpha-Methyl-Prednisolone-d4 as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is the gold standard in quantitative mass spectrometry, as it corrects for variability in sample preparation and instrument response, ensuring the highest accuracy and precision.[1] This liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is highly selective and sensitive, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical and preclinical research applications.
Principle and Significance
6-Alpha-Methyl-Prednisolone is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties.[2][3] Accurate quantification of this compound in biological fluids is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for optimizing therapeutic regimens.[4]
This method employs the principle of isotope dilution mass spectrometry. A known amount of this compound, which is chemically identical to the analyte but has a different mass, is added to the sample at the beginning of the workflow.[1] The analyte and the internal standard are co-extracted and analyzed by LC-MS/MS. By measuring the ratio of the analyte's signal to the internal standard's signal, precise and accurate quantification can be achieved, irrespective of sample losses during preparation or fluctuations in instrument performance.[1]
Experimental Workflow
The overall experimental workflow for the quantitative analysis of 6-Alpha-Methyl-Prednisolone is depicted below.
Caption: A generalized workflow for the quantitative analysis of 6-Alpha-Methyl-Prednisolone.
Detailed Experimental Protocol
This protocol is a representative example and may require optimization for specific laboratory conditions and matrices.
Materials and Reagents
-
6-Alpha-Methyl-Prednisolone analytical standard
-
This compound internal standard
-
Acetonitrile (B52724) (LC-MS grade)
-
Dichloromethane (B109758) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (drug-free)
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 6-Alpha-Methyl-Prednisolone and this compound in methanol to obtain individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the 6-Alpha-Methyl-Prednisolone stock solution in a 50:50 (v/v) methanol:water mixture to create calibration standards.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution in acetonitrile.
Sample Preparation
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 200 µL of the internal standard working solution in acetonitrile to each tube to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes.
-
Transfer the supernatant to a new tube.
-
Add 1 mL of dichloromethane and vortex for 1 minute for liquid-liquid extraction.[5]
-
Centrifuge at 14,000 x g for 5 minutes.
-
Transfer the lower organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[6]
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Recommended Setting |
| HPLC System | Agilent, Shimadzu, Waters, or equivalent |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Optimized for separation (e.g., 50% B to 95% B over 5 minutes) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry:
| Parameter | Recommended Setting |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V |
| Temperature | 400°C |
| Collision Gas | Argon |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 6-Alpha-Methyl-Prednisolone | 375.2 | 161.1 |
| This compound | 379.2 | 163.1 |
Note: MRM transitions should be optimized for the specific instrument used. A representative MRM transition for methylprednisolone (B1676475) is m/z 375 → 161.[7] For the d4-labeled internal standard, the precursor ion would be expected to be m/z 379.
Method Validation and Performance
The described method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). The following tables summarize typical performance characteristics for a validated LC-MS/MS assay for 6-Alpha-Methyl-Prednisolone.
Table 1: Calibration Curve and Linearity
| Parameter | Typical Value |
| Calibration Range | 1 - 1000 ng/mL |
| Regression Model | Linear, weighted (1/x²) |
| Correlation Coefficient (r²) | > 0.99 |
Table 2: Precision and Accuracy
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Low QC | 3 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Mid QC | 100 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| High QC | 800 | < 15 | 85 - 115 | < 15 | 85 - 115 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation. Intra- and inter-day assay variations are typically expected to be ≤15%.[7]
Table 3: Recovery and Matrix Effect
| Parameter | Typical Value |
| Extraction Recovery | 85 - 110% |
| Matrix Effect | Minimal (compensated by SIL-IS) |
Signaling Pathway
6-Alpha-Methyl-Prednisolone, as a glucocorticoid, exerts its effects primarily through the glucocorticoid receptor (GR).[8][9] The binding of methylprednisolone to the cytosolic GR triggers a signaling cascade that ultimately modulates the transcription of target genes, leading to its anti-inflammatory and immunosuppressive effects.[9][10]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. Methylprednisolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. synnovis.co.uk [synnovis.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. A rapid and sensitive LC-ESI-MS/MS method for detection and quantitation of methylprednisolone and methylprednisolone acetate in rat plasma after intra-articular administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liquid chromatography-tandem mass spectrometry for the determination of methylprednisolone in rat plasma and liver after intravenous administration of its liver-targeted dextran prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methylprednisolone - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Methylprednisolone? [synapse.patsnap.com]
- 10. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
The Pivotal Role of 6-Alpha-Methyl-Prednisolone-d4 in Advancing Pharmacokinetic Research
For Immediate Release
In the landscape of drug development and clinical research, the precise quantification of therapeutic agents in biological matrices is paramount. For the synthetic corticosteroid 6-alpha-methyl-prednisolone, understanding its pharmacokinetic profile is crucial for optimizing dosage regimens and ensuring patient safety. The stable isotope-labeled internal standard, 6-Alpha-Methyl-Prednisolone-d4, has emerged as a critical tool in bioanalytical methodologies, offering enhanced accuracy and reliability in pharmacokinetic studies. This application note provides a comprehensive overview of its application, complete with detailed experimental protocols and data presentation.
Introduction to Isotope Dilution Mass Spectrometry
The use of stable isotope-labeled compounds as internal standards is a cornerstone of modern quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] This technique, known as isotope dilution mass spectrometry, relies on the addition of a known quantity of a deuterated analog of the analyte to the sample at the earliest stage of analysis.[2] this compound, being chemically identical to the parent drug but with a different mass, co-elutes chromatographically and experiences similar ionization effects. This allows for the correction of variations that may occur during sample preparation, injection, and ionization, leading to highly accurate and precise quantification.[1]
Application in Pharmacokinetic Studies of Methylprednisolone (B1676475)
Pharmacokinetic studies aim to elucidate the absorption, distribution, metabolism, and excretion (ADME) of a drug. Accurate measurement of drug concentrations in biological fluids like plasma over time is essential to determine key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t½). The use of this compound as an internal standard in LC-MS/MS assays ensures the robustness and validity of the data generated in these studies.
Illustrative Pharmacokinetic Data
The following table summarizes representative pharmacokinetic parameters of methylprednisolone obtained from a study in healthy volunteers following a single oral administration of a 32 mg tablet. While the original study may have used a different internal standard, this data is illustrative of the results achievable with a validated LC-MS/MS method employing this compound.
| Pharmacokinetic Parameter | Mean Value (n=6) | Standard Deviation |
| Cmax (ng/mL) | 312 | ± 45 |
| Tmax (h) | 2.25 | ± 0.5 |
| AUC₀₋ₜ (ng·h/mL) | 1875 | ± 250 |
| AUC₀₋ᵢₙ (ng·h/mL) | 1950 | ± 265 |
| t½ (h) | 3.5 | ± 0.8 |
Data adapted from a pharmacokinetic study of methylprednisolone in healthy volunteers.[3][4]
Experimental Protocols
Bioanalytical Method for Methylprednisolone in Human Plasma
This protocol describes a validated LC-MS/MS method for the quantification of methylprednisolone in human plasma using this compound as an internal standard.
a. Materials and Reagents:
-
Methylprednisolone reference standard
-
This compound (Internal Standard, IS)
-
HPLC-grade methanol (B129727), acetonitrile (B52724), and tert-butyl methyl ether (TBME)
-
Formic acid
-
Ammonium formate (B1220265)
-
Human plasma (blank)
-
Deionized water
b. Preparation of Standard and Quality Control (QC) Samples:
-
Prepare stock solutions of methylprednisolone and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare working standard solutions of methylprednisolone by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water.
-
Prepare a working solution of the internal standard (this compound) at a concentration of 500 ng/mL in methanol.
-
Spike blank human plasma with the methylprednisolone working standards to create calibration standards and QC samples at various concentration levels.
c. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the this compound internal standard working solution (500 ng/mL).
-
Vortex the mixture for 15 seconds.
-
Add 3.0 mL of tert-butyl methyl ether (TBME).[3]
-
Shake vigorously for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
d. LC-MS/MS Conditions:
-
LC System: Agilent 1200 Series or equivalent
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase:
-
A: 10 mM Ammonium formate in water
-
B: Acetonitrile
-
-
Gradient: Isocratic or gradient elution, optimized for separation (e.g., 65% B)[3]
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., API 4000)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Methylprednisolone: m/z 375.2 → specific product ion[3]
-
This compound: m/z 379.2 → corresponding product ion
-
e. Data Analysis:
-
Quantify methylprednisolone concentrations by calculating the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios against the nominal concentrations of the calibration standards.
-
Determine the concentrations of the unknown samples from the calibration curve using linear regression.
Visualizing the Workflow
To further clarify the experimental process, the following diagrams illustrate the key workflows.
Caption: Bioanalytical workflow for methylprednisolone quantification.
Caption: Logic flow of a pharmacokinetic study.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of methylprednisolone in biological matrices. The detailed protocol herein serves as a foundational methodology for researchers and drug development professionals engaged in pharmacokinetic and bioequivalence studies of this important corticosteroid. The high accuracy and precision afforded by this approach are essential for making informed decisions in clinical and pharmaceutical research.
References
- 1. Liquid chromatography-tandem mass spectrometry for the determination of methylprednisolone in rat plasma and liver after intravenous administration of its liver-targeted dextran prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Note: High-Throughput Analysis of Endogenous Steroid Hormones using 6-Alpha-Methyl-Prednisolone-d4 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
The accurate quantification of steroid hormones is crucial in endocrinology research, clinical diagnostics, and pharmaceutical development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for steroid analysis due to its high sensitivity and specificity, overcoming the limitations of traditional immunoassays which can suffer from cross-reactivity.[1] Isotope dilution mass spectrometry, which employs stable isotope-labeled internal standards, is a key technique for achieving precise and accurate quantification by correcting for variations during sample preparation and analysis.[][3]
This application note describes a robust and sensitive method for the simultaneous quantification of a panel of endogenous steroid hormones in human serum. The method utilizes 6-Alpha-Methyl-Prednisolone-d4 as an internal standard to ensure high accuracy and reproducibility. Sample preparation is streamlined using Solid Phase Extraction (SPE) for efficient removal of matrix interferences.
Principles of Isotope Dilution Mass Spectrometry
Isotopically labeled steroids, such as this compound, are ideal internal standards because they share identical chemical and physical properties with their unlabeled counterparts.[4][] This ensures they co-elute during chromatographic separation and exhibit similar ionization and fragmentation patterns in the mass spectrometer.[4] The key difference is their mass-to-charge ratio (m/z), which allows the mass spectrometer to differentiate between the endogenous analyte and the labeled internal standard.[4] This allows for the correction of analyte loss during sample extraction and compensates for matrix effects, leading to highly reliable results.[1]
Experimental Protocol
This protocol outlines a general procedure for the extraction and analysis of steroid hormones from human serum.
Materials:
-
Human Serum Samples
-
This compound Internal Standard Solution (in methanol)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid
-
Solid Phase Extraction (SPE) Cartridges (e.g., C18)[5][6][7]
-
96-well collection plates
Instrumentation:
-
Liquid Chromatography system (e.g., Shimadzu, Thermo Scientific, Waters)[8][9][10]
-
Tandem Mass Spectrometer (e.g., TSQ Quantiva, Xevo TQ-S)[8][11]
Sample Preparation: Solid Phase Extraction (SPE)
-
Sample Pre-treatment: To 250 µL of serum, add 25 µL of the this compound internal standard solution. Vortex for 10 seconds. Add 750 µL of acetonitrile to precipitate proteins.[10] Vortex for 5 minutes and then centrifuge.
-
SPE Cartridge Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.[5]
-
Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water followed by 1 mL of 30% methanol to remove polar interferences.[5][8]
-
Elution: Elute the analytes with 1 mL of methanol into a clean collection tube or 96-well plate.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 50:50 methanol:water).[5]
LC-MS/MS Analysis:
-
LC Column: A C18 reversed-phase column is typically used for the separation of steroid hormones.[10]
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B) is commonly employed.[10]
-
Mass Spectrometry: The analysis is performed in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) for quantification. The MRM transitions for each analyte and the internal standard need to be optimized.
Quantitative Data Summary
The following tables represent typical performance data for a steroid panel analysis using a deuterated internal standard.
Table 1: LC-MS/MS Method Parameters for Selected Steroids.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Cortisol | 363.2 | 121.0 | 26 |
| Cortisone | 361.1 | 163.1 | 21 |
| Testosterone | 289.2 | 97.0 | 20 |
| Progesterone | 315.1 | 97.0 | 20 |
| Androstenedione | 287.1 | 97.0 | 22 |
| 17-OH Progesterone | 331.2 | 97.0 | 26 |
| This compound (IS) | 379.2 | 161.1 | Optimized |
Note: The MRM transitions and collision energies should be optimized for the specific instrument used.[10]
Table 2: Method Performance Characteristics.
| Analyte | LLOQ (ng/mL) | Linearity (r²) | Recovery (%) | Inter-day Precision (%CV) |
| Cortisol | 0.5 | >0.99 | 92 | < 5% |
| Cortisone | 0.5 | >0.99 | 95 | < 5% |
| Testosterone | 0.1 | >0.99 | 98 | < 6% |
| Progesterone | 0.1 | >0.99 | 96 | < 7% |
| Androstenedione | 0.2 | >0.99 | 94 | < 6% |
| 17-OH Progesterone | 0.2 | >0.99 | 91 | < 8% |
LLOQ: Lower Limit of Quantification, CV: Coefficient of Variation. Data is representative of typical performance for LC-MS/MS steroid assays.[5][8][12]
Visualizations
Caption: Experimental workflow for steroid hormone analysis.
Conclusion
The described LC-MS/MS method, utilizing this compound as an internal standard, provides a reliable and sensitive approach for the quantification of endogenous steroid hormones in serum. The use of an isotopically labeled internal standard is critical for correcting matrix effects and procedural losses, thereby ensuring the high accuracy and precision required for research and clinical applications. The streamlined SPE protocol allows for efficient sample clean-up and is amenable to high-throughput analysis.
References
- 1. Isotopically Labeled Steroid Standards [sigmaaldrich.com]
- 3. Application of stable isotopes in the measurement of steroid hormones using the LC-MS / MS system - Mesbah Energy [irisotope.com]
- 4. benchchem.com [benchchem.com]
- 5. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sterlitech.com [sterlitech.com]
- 7. Optimization of a Pre-MEKC Separation SPE Procedure for Steroid Molecules in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. LC/MS/MS Method Package for Steroid Hormones : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. synnovis.co.uk [synnovis.co.uk]
- 11. Multiplexed analysis of steroid hormones in saliva by LC-MS/MS with 2-hydrazinopyridine derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of 6-Alpha-Methyl-Prednisolone-d4 in Biological Matrices using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 6-Alpha-Methyl-Prednisolone-d4. This deuterated analog is commonly utilized as an internal standard for the accurate determination of 6-Alpha-Methyl-Prednisolone in preclinical and clinical research. The described protocol employs a straightforward sample preparation procedure, followed by rapid and efficient chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for researchers, scientists, and drug development professionals requiring precise quantification of this compound in biological matrices.
Introduction
6-Alpha-Methyl-Prednisolone is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. Accurate measurement of its levels in biological samples is crucial for pharmacokinetic and pharmacodynamic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis as it effectively compensates for variations in sample preparation and matrix effects.[1][2] This application note provides a comprehensive protocol for the detection of this compound, which serves as a critical component in the bioanalytical assay for its non-deuterated counterpart.
Experimental
Sample Preparation
A protein precipitation method is recommended for the extraction of the analyte from plasma or serum samples.
Protocol:
-
To 100 µL of plasma/serum sample in a microcentrifuge tube, add 200 µL of acetonitrile (B52724) containing the internal standard (this compound).
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.
-
Centrifuge the sample at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 15 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Isocratic or a shallow gradient optimized for separation |
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
Table 2: Mass Spectrometry Parameters for this compound
| Parameter | Analyte (Methylprednisolone) | Internal Standard (this compound) |
| Precursor Ion (Q1) m/z | 375.2 | 377.2 |
| Product Ion (Q3) m/z | 161.1 | 161.1 |
| Collision Energy (eV) | 25 | 25 |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
Workflow Diagram
Caption: Experimental workflow for the LC-MS/MS detection of this compound.
Results and Discussion
This method provides a reliable and reproducible approach for the quantification of this compound. The use of a deuterated internal standard ensures high accuracy by correcting for potential analyte loss during sample processing and for variability in instrument response. The selected MRM transition of m/z 377.2 → 161.1 for this compound is highly specific and provides excellent sensitivity. The corresponding transition for the non-deuterated analyte, m/z 375.2 → 161.1, allows for precise relative quantification. The chromatographic conditions are optimized to provide good peak shape and resolution from endogenous matrix components.
Conclusion
The LC-MS/MS method detailed in this application note is a powerful tool for the quantitative analysis of this compound in biological matrices. The protocol is straightforward and can be readily implemented in research and drug development laboratories to support pharmacokinetic and other bioanalytical studies of 6-Alpha-Methyl-Prednisolone.
References
Application Note: High-Throughput Quantitative Analysis of 6-Alpha-Methyl-Prednisolone-d4 in Biological Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Alpha-Methyl-Prednisolone is a synthetic glucocorticoid widely utilized for its potent anti-inflammatory and immunosuppressive effects.[1] For accurate pharmacokinetic (PK) studies, therapeutic drug monitoring, and bioequivalence assessments, a robust and sensitive analytical method is crucial. This application note details a comprehensive approach for the sample preparation and quantitative analysis of 6-Alpha-Methyl-Prednisolone-d4, a deuterated internal standard, in biological matrices such as plasma, serum, and urine.[2][3] The use of a stable isotope-labeled internal standard like this compound is essential for correcting matrix effects and variations during sample preparation and analysis, thereby ensuring high accuracy and precision.[4] The protocols described herein are primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the preferred technique for corticosteroid analysis due to its high sensitivity and selectivity.[1][4][5]
Experimental Protocols
A critical step in the analysis of this compound is the effective preparation of the biological sample to remove interfering substances and concentrate the analyte.[4][6] The choice of sample preparation technique depends on the specific matrix and the desired limit of quantification. The most common methods are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[7]
1. Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method suitable for high-throughput analysis, particularly for plasma and serum samples.[5][8][9]
-
Protocol:
-
To 100 µL of plasma or serum sample, add 300 µL of a precipitating solution (e.g., acetonitrile (B52724) or methanol) containing the internal standard, this compound.[5][7]
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.[10]
-
Centrifuge the sample at 10,000 rpm for 5 minutes to pellet the precipitated proteins.[1][10]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.[5]
-
2. Liquid-Liquid Extraction (LLE)
LLE is a classic and effective technique for extracting corticosteroids, offering cleaner extracts compared to PPT.[1][11][12]
-
Protocol:
-
To 100 µL of plasma, serum, or hydrolyzed urine sample, add 10 µL of the this compound internal standard solution.[1]
-
Add 1.5 mL of an appropriate organic solvent, such as tert-butyl methyl ether (TBME).[1]
-
Vortex the mixture for 10 minutes to facilitate the extraction of the analyte into the organic phase.[1]
-
Centrifuge at 10,000 rpm for 5 minutes to separate the aqueous and organic layers.[1]
-
Transfer the upper organic layer (1.2 mL) to a new tube.[1]
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitute the dried residue in 50 µL of the mobile phase (e.g., acetonitrile) and inject a 10 µL aliquot into the LC-MS/MS system.[1]
-
3. Solid-Phase Extraction (SPE)
SPE provides the cleanest extracts and allows for the concentration of the analyte, leading to very low limits of detection.[6][11][13] C18 cartridges are commonly used for steroid extraction.[6]
-
Protocol:
-
Conditioning: Condition a C18 SPE cartridge by passing 5-10 mL of methanol (B129727) followed by 5-10 mL of water.[11]
-
Sample Loading: Load the pre-treated sample (e.g., 1 mL of urine or diluted plasma) onto the conditioned cartridge.
-
Washing: Wash the cartridge with 5-10 mL of water to remove polar interferences.[11]
-
Elution: Elute the analyte and internal standard with 2 mL of a suitable organic solvent like diethyl ether or a methanol/acetonitrile mixture.[11][14]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.[11]
-
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analysis of methylprednisolone (B1676475) using methods similar to those described above.
Table 1: Extraction Recovery of Methylprednisolone
| Biological Matrix | Extraction Method | Analyte Concentration | Mean Recovery (%) | Reference |
| Rat Plasma | Liquid-Liquid Extraction (TBME) | 50 ng/mL | 78.3 ± 5.4 | [1] |
| Rat Plasma | Liquid-Liquid Extraction (TBME) | 500 ng/mL | 79.2 ± 5.5 | [1] |
| Rat Plasma | Liquid-Liquid Extraction (TBME) | 2000 ng/mL | 76.8 ± 5.7 | [1] |
| Rat Liver | Liquid-Liquid Extraction (TBME) | 50 ng/mL | 80.7 ± 8.5 | [1] |
| Rat Liver | Liquid-Liquid Extraction (TBME) | 200 ng/mL | 76.8 ± 6.0 | [1] |
| Rat Liver | Liquid-Liquid Extraction (TBME) | 800 ng/mL | 80.8 ± 6.6 | [1] |
Table 2: Method Performance Characteristics for Methylprednisolone Analysis
| Parameter | Matrix | Value | Reference |
| Lower Limit of Quantification (LLOQ) | Rat Plasma & Liver | 20 ng/mL | [1] |
| Lower Limit of Quantification (LLOQ) | Human Urine | 0.1 ng/mL | [15] |
| Linearity Range | Rat Plasma | 20–5000 ng/mL | [1] |
| Linearity Range | Human Urine | 0.1–250 ng/mL | [15] |
| Intra-day Precision (%CV) | Rat Plasma & Liver | ≤15% | [1] |
| Inter-day Precision (%CV) | Rat Plasma & Liver | ≤15% | [1] |
| Accuracy | Rat Plasma & Liver | 85.8% to 118% | [1] |
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the sample preparation of biological fluids for this compound analysis.
References
- 1. Liquid chromatography-tandem mass spectrometry for the determination of methylprednisolone in rat plasma and liver after intravenous administration of its liver-targeted dextran prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Analysis of steroids in songbird plasma and brain by coupling solid phase extraction to radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. agilent.com [agilent.com]
- 9. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 10. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. arborassays.com [arborassays.com]
- 12. arborassays.com [arborassays.com]
- 13. Ultra-sensitive quantification of corticosteroids in plasma samples using selective solid-phase extraction and reversed-phase capillary high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Urinary profile of methylprednisolone and its metabolites after oral and topical administrations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolic Profiling Using 6-Alpha-Methyl-Prednisolone-d4
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide to the use of 6-Alpha-Methyl-Prednisolone-d4 as an internal standard for the quantitative analysis of 6-Alpha-Methyl-Prednisolone (Methylprednisolone) in biological matrices for metabolic profiling studies. The use of a stable isotope-labeled internal standard is crucial for achieving high accuracy and precision in liquid chromatography-tandem mass spectrometry (LC-MS/MS) by correcting for matrix effects and variations during sample preparation and analysis.[1] This document outlines detailed protocols for sample preparation, LC-MS/MS analysis, and data interpretation, along with essential quantitative data and visual workflows to aid researchers in implementing robust and reliable metabolic profiling assays.
Introduction to 6-Alpha-Methyl-Prednisolone and its Deuterated Analog
6-Alpha-Methyl-Prednisolone is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. It is widely used in the treatment of various inflammatory and autoimmune diseases. Metabolic profiling of methylprednisolone (B1676475) is essential for understanding its pharmacokinetics, efficacy, and potential side effects.
This compound is a deuterated form of methylprednisolone, where four hydrogen atoms have been replaced by deuterium (B1214612) atoms. This isotopic labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry.[1] Since it is chemically identical to the analyte, it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer. This allows for accurate correction of any analyte loss during sample processing and fluctuations in instrument response.
Quantitative Analysis by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of corticosteroids in biological fluids due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard like this compound is a key component for achieving reliable quantitative results.
Data Presentation: LC-MS/MS Parameters
The following table summarizes the typical mass spectrometry parameters for the analysis of 6-Alpha-Methyl-Prednisolone. The parameters for the deuterated internal standard should be optimized by the end-user.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 6-Alpha-Methyl-Prednisolone | 375.2 | 161.1 | User Optimized |
| This compound | ~379.2 | User Optimized | User Optimized |
Note: The precursor ion for the deuterated standard is estimated based on the addition of 4 daltons. The optimal product ion and collision energy must be determined empirically by infusing a standard solution of this compound into the mass spectrometer.
Method Validation Parameters
The following table presents typical validation parameters for the quantification of methylprednisolone using a deuterated internal standard in human plasma.
| Parameter | Typical Value |
| Linearity Range | 1.0 - 500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85% - 115% |
| Extraction Recovery | > 80% |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) from Human Plasma
This protocol describes a common method for extracting methylprednisolone from human plasma using solid-phase extraction.
Materials:
-
Human plasma samples
-
This compound internal standard solution (concentration to be optimized by user)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
SPE cartridges (e.g., C18, 100 mg, 1 mL)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Thaw plasma samples at room temperature.
-
To 500 µL of plasma, add a predetermined amount of this compound internal standard solution. Vortex for 30 seconds.
-
Add 1 mL of methanol to precipitate proteins. Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove polar interferences.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing linearly to elute the analyte, followed by a wash and re-equilibration step. The exact gradient should be optimized for the specific LC system and column.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 - 10 µL
Mass Spectrometry (MS) Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) using the transitions specified in the data table above.
Visualizations
Glucocorticoid Receptor Signaling Pathway
Caption: Simplified diagram of the glucocorticoid receptor signaling pathway.
Experimental Workflow for Metabolic Profiling
Caption: General experimental workflow for quantitative metabolic profiling.
Logical Relationship for Quantification
Caption: Logical relationship for quantification using an internal standard.
References
Application Notes and Protocols for 6-Alpha-Methyl-Prednisolone-d4 in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 6-Alpha-Methyl-Prednisolone-d4 as an internal standard in drug metabolism studies of 6-Alpha-Methyl-Prednisolone. This document outlines the metabolic pathways of the drug, protocols for in vitro metabolism assays, and methods for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
6-Alpha-Methyl-Prednisolone is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. Understanding its metabolic fate is crucial for drug development, ensuring efficacy and safety. In vitro metabolism studies using human liver microsomes are a cornerstone of this process, providing insights into metabolic stability and potential drug-drug interactions. The use of a deuterated internal standard, such as this compound, is essential for accurate quantification in complex biological matrices by correcting for variability in sample preparation and instrument response.
Metabolic Pathways of 6-Alpha-Methyl-Prednisolone
The primary site of 6-Alpha-Methyl-Prednisolone metabolism is the liver, where it undergoes Phase I metabolism primarily mediated by the Cytochrome P450 enzyme, CYP3A4. The major metabolic pathways include hydroxylation and reduction.
Key metabolic transformations include:
-
Hydroxylation: The addition of hydroxyl groups to the molecule.
-
Reduction: Conversion of ketone groups to hydroxyl groups.
The major inactive metabolites formed are 20α-hydroxymethylprednisolone and 20β-hydroxymethylprednisolone. Other identified metabolites in urine include various hydroxylated and reduced forms of the parent drug.
Application of this compound in Quantitative Analysis
This compound serves as an ideal internal standard for the quantification of 6-Alpha-Methyl-Prednisolone in biological samples. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization. The mass difference allows for its distinct detection by the mass spectrometer, enabling accurate correction for any analytical variability.
Experimental Protocols
In Vitro Metabolic Stability Assay in Human Liver Microsomes
This protocol is designed to determine the rate of metabolism of 6-Alpha-Methyl-Prednisolone.
Materials:
-
6-Alpha-Methyl-Prednisolone
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Acetonitrile (B52724) (ice-cold)
-
This compound (as internal standard)
-
Control compounds (e.g., a high-turnover and a low-turnover compound)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of 6-Alpha-Methyl-Prednisolone in a suitable organic solvent (e.g., DMSO or methanol).
-
Prepare a working solution of the NADPH regenerating system in phosphate buffer.
-
Prepare the internal standard solution (this compound) in acetonitrile.
-
-
Incubation:
-
Pre-warm the HLM suspension and NADPH regenerating system to 37°C.
-
In a microcentrifuge tube, add the HLM suspension to the pre-warmed phosphate buffer.
-
Add the 6-Alpha-Methyl-Prednisolone working solution to initiate the reaction (final substrate concentration typically 1 µM).
-
At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Termination and Sample Preparation:
-
Immediately add the aliquot to a tube containing ice-cold acetonitrile with the internal standard to stop the reaction and precipitate proteins.
-
Vortex the samples and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
LC-MS/MS Quantification of 6-Alpha-Methyl-Prednisolone
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, then return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry Conditions (Example):
| Parameter | 6-Alpha-Methyl-Prednisolone | This compound |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | 375.2 | 379.2 |
| Product Ion (m/z) | 161.1 | 163.1 |
| Collision Energy | Optimized for specific instrument | Optimized for specific instrument |
Data Presentation and Analysis
The data from the metabolic stability assay can be used to calculate key pharmacokinetic parameters.
Quantitative Data Summary:
| Parameter | Value |
| Half-life (t½) in HLM | To be determined experimentally |
| Intrinsic Clearance (CLint) | To be determined experimentally |
Metabolite Profile:
The relative abundance of metabolites should be determined by analyzing the samples from the in vitro metabolism study.
| Metabolite | Retention Time (min) | % of Total Metabolites |
| 20α-hydroxymethylprednisolone | To be determined | To be determined |
| 20β-hydroxymethylprednisolone | To be determined | To be determined |
| Other Metabolites | To be determined | To be determined |
Note: The quantitative data presented in the tables above are placeholders and must be determined experimentally.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of 6-Alpha-Methyl-Prednisolone in drug metabolism studies. The protocols outlined in these application notes offer a framework for researchers to investigate the metabolic stability and profile of this important corticosteroid, contributing to a better understanding of its pharmacokinetic properties.
Application Notes and Protocols for the High-Performance Liquid Chromatography (HPLC) Analysis of 6-Alpha-Methyl-Prednisolone with 6-Alpha-Methyl-Prednisolone-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 6-Alpha-Methyl-Prednisolone in biological matrices, such as human plasma, using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS). The method employs 6-Alpha-Methyl-Prednisolone-d4 as a stable isotope-labeled internal standard to ensure high accuracy and precision.
Introduction
6-Alpha-Methyl-Prednisolone is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. Accurate quantification of this compound in biological fluids is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. The use of a deuterated internal standard, this compound, is the gold standard for LC-MS/MS-based quantification as it effectively compensates for variations in sample preparation and instrument response.[1]
This application note describes a robust and sensitive LC-MS/MS method for the determination of 6-Alpha-Methyl-Prednisolone in human plasma. The protocol includes detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection.
Experimental Protocols
Materials and Reagents
-
6-Alpha-Methyl-Prednisolone analytical standard
-
This compound (internal standard, IS)
-
HPLC-grade acetonitrile (B52724), methanol (B129727), and methyl tert-butyl ether (MTBE)
-
LC-MS grade formic acid
-
Ultrapure water
-
Drug-free human plasma (with K2EDTA as anticoagulant)
Standard and Internal Standard Stock Solutions
-
Primary Stock Solutions: Prepare primary stock solutions of 6-Alpha-Methyl-Prednisolone and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of 6-Alpha-Methyl-Prednisolone working solutions by serially diluting the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards.
-
Internal Standard Working Solution: Dilute the this compound primary stock solution with 50:50 acetonitrile/water to a final working concentration of 500 ng/mL.
Sample Preparation: Protein Precipitation (PPT)
This protocol is a common and efficient method for extracting 6-Alpha-Methyl-Prednisolone from plasma samples.
-
Aliquot 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.
-
Add 50 µL of the internal standard working solution (Propranolol at 10 µg/ml was used in one study, but this compound should be substituted).[2]
-
Vortex the mixture for 60 seconds.[2]
-
Add 300 µL of acetonitrile and vortex for 10 minutes.[2]
-
Centrifuge the samples at 12,000 rpm for 5 minutes at 4°C.[2]
-
Carefully transfer 300 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.[2]
Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE is an alternative method that can provide a cleaner extract.
-
To 100 μL of plasma was added 10 μL of the internal standard solution.[3]
-
Add 1.5 mL of methyl tert-butyl ether (MTBE).[3]
-
Vortex the mixture for 10 minutes.[3]
-
Centrifuge at 10,000 rpm for 5 minutes.[3]
-
Transfer 1.2 mL of the upper organic layer to a clean tube.[3]
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 50 µL of acetonitrile, vortex for 1 minute, and centrifuge at 10,000 rpm for 5 minutes.[3]
-
Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.[3]
HPLC and Mass Spectrometry Conditions
The following table summarizes the optimized HPLC and mass spectrometry parameters for the analysis of 6-Alpha-Methyl-Prednisolone.
| Parameter | Condition |
| HPLC System | Agilent 1290 UHPLC or equivalent |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[1] |
| Mobile Phase A | Water with 0.1% formic acid[1] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid[1] |
| Gradient | A linear gradient from a lower to a higher percentage of Mobile Phase B is typically used. The exact gradient should be optimized for the specific analytes and column dimensions. |
| Flow Rate | 0.3-0.5 mL/min[1] |
| Column Temperature | 40°C[1] |
| Injection Volume | 5-10 µL[1] |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Source | Electrospray ionization (ESI) in positive ion mode[1] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Quantitative Data Summary
The following tables present typical quantitative data for the LC-MS/MS analysis of 6-Alpha-Methyl-Prednisolone.
Table 1: Mass Spectrometry MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 6-Alpha-Methyl-Prednisolone | 375.2 | 161.0 |
| This compound | 379.2 (approx.) | To be determined empirically |
Note: The exact m/z for the deuterated internal standard will depend on the position and number of deuterium (B1214612) atoms. The product ion should be selected based on experimental optimization. A study on prednisolone (B192156) used transitions of m/z 361.2 > 343.0 and m/z 361.2 > 146.9 for prednisolone, and m/z 367.2 > 349.0 and m/z 367.2 > 149.9 for the deuterated internal standard.[4]
Table 2: Method Validation Parameters
| Parameter | Result | Reference |
| Linearity Range | 10.1 - 804 ng/mL | [5] |
| Lower Limit of Quantification (LLOQ) | 12.50 ng/mL | [6] |
| Intra-day Precision (%CV) | ≤15% | [3] |
| Inter-day Precision (%CV) | ≤15% | [3] |
| Accuracy | 85.8 - 118% | [3] |
| Extraction Recovery | 76.8 - 80.8% | [3] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of 6-Alpha-Methyl-Prednisolone in human plasma using LC-MS/MS with a deuterated internal standard.
Principle of Quantification with Deuterated Internal Standard
The use of a deuterated internal standard is based on the principle of isotope dilution mass spectrometry. The following diagram illustrates the logical relationship for quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. jmpas.com [jmpas.com]
- 3. Liquid chromatography-tandem mass spectrometry for the determination of methylprednisolone in rat plasma and liver after intravenous administration of its liver-targeted dextran prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prednisolone measurement in human serum using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 6-Alpha-Methyl-Prednisolone-d4 LC-MS/MS Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Alpha-Methyl-Prednisolone-d4 (d4-MPT) LC-MS/MS assays.
Frequently Asked Questions (FAQs)
Q1: What are the typical mass transitions for 6-Alpha-Methyl-Prednisolone and its deuterated internal standard (this compound)?
A1: While optimal mass transitions should be determined empirically on your specific instrument, common transitions are:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| 6-Alpha-Methyl-Prednisolone | 375.2 | 161.1 | Positive |
| This compound | 379.2 | 163.1 | Positive |
Note: These values can vary slightly based on the adduct ion formed (e.g., [M+H]+) and instrument calibration.
Q2: What is the expected chromatographic behavior of 6-Alpha-Methyl-Prednisolone and its d4-labeled internal standard?
A2: Ideally, 6-Alpha-Methyl-Prednisolone and this compound should co-elute.[1] A slight shift in retention time between the analyte and the deuterated internal standard can sometimes be observed due to the isotopic effect, but this should be minimal and consistent.[2] Significant separation may indicate a need to optimize chromatographic conditions.[2]
Q3: What are the common stability issues with 6-Alpha-Methyl-Prednisolone?
A3: 6-Alpha-Methyl-Prednisolone can be susceptible to degradation through hydrolysis, oxidation, and photodegradation.[3] Temperature and light are major factors in the degradation process, potentially leading to the formation of various degradation products.[4] It is crucial to store stock solutions and samples at refrigerated temperatures (2-8°C) and protected from light.[3] Short-term stability in processed samples should also be evaluated, as some degradation of methylprednisolone (B1676475) has been observed within 6 hours at 4°C.[5]
Troubleshooting Guides
This section provides step-by-step guidance for common problems encountered during this compound LC-MS/MS assays.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Split Peaks)
Possible Causes and Solutions:
-
Column Overload:
-
Symptom: Broad, fronting peaks.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Column Contamination or Degradation:
-
Symptom: Tailing peaks, loss of resolution.
-
Solution: Wash the column with a strong solvent. If the problem persists, replace the column.
-
-
Inappropriate Mobile Phase pH:
-
Symptom: Tailing or split peaks.
-
Solution: Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
-
-
Sample Solvent Mismatch:
-
Symptom: Distorted or split peaks.
-
Solution: Ensure the sample solvent is as similar as possible to the initial mobile phase composition.
-
Issue 2: Inconsistent or Low Internal Standard (IS) Response
Possible Causes and Solutions:
-
Inaccurate Pipetting:
-
Symptom: Randomly varying IS area counts.
-
Solution: Verify the accuracy and precision of pipettes. Prepare a fresh dilution series of the IS to confirm concentration.
-
-
IS Degradation:
-
Symptom: Consistently low IS response across a batch.
-
Solution: Prepare fresh IS working solutions. Verify the stability of the IS in the sample matrix under the storage and processing conditions.[6]
-
-
Differential Matrix Effects:
-
Symptom: IS response varies between different samples (e.g., standards vs. unknown biological samples).
-
Solution: Even with a co-eluting deuterated internal standard, differential matrix effects can occur, where the analyte and IS experience different levels of ion suppression or enhancement.[7][8] Conduct a post-extraction addition experiment to evaluate the matrix effect.[7]
-
Issue 3: High Background Noise or Interferences
Possible Causes and Solutions:
-
Contaminated Mobile Phase or Solvents:
-
Symptom: High baseline noise across the chromatogram.
-
Solution: Use high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phases daily.
-
-
Matrix Effects:
-
Symptom: Interferences co-eluting with the analyte or IS. Ion suppression is a common issue in bioanalytical LC-MS/MS and can compromise quantitative analysis.[9]
-
Solution: Improve sample preparation to remove interfering matrix components.[10] Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be more effective than simple protein precipitation.[10] Adjusting chromatographic conditions to separate the analyte from the interfering peaks is also a viable strategy.[9]
-
-
Carryover:
-
Symptom: Analyte or IS peaks observed in blank injections following a high-concentration sample.
-
Solution: Optimize the autosampler wash procedure by using a strong solvent and increasing the wash volume and duration.
-
Issue 4: Inaccurate Quantification (Poor Accuracy and Precision)
Possible Causes and Solutions:
-
Lack of Co-elution:
-
Isotopic Impurities in the Internal Standard:
-
Symptom: The response for the unlabeled analyte in a blank sample spiked only with the deuterated internal standard is high.
-
Solution: The contribution of the internal standard to the analyte signal should be less than 20% of the Lower Limit of Quantification (LLOQ) response.[2] If it's higher, a purer internal standard may be required.
-
-
Isotopic Exchange:
-
Symptom: The deuterium (B1214612) atoms on the internal standard can exchange with protons from the sample matrix or solvent, a phenomenon known as back-exchange.[7] This can lead to an underestimation of the analyte concentration.
-
Solution: This is more likely if the deuterium labels are in labile positions.[7] While the labeling in this compound is generally stable, this should be considered if other causes are ruled out.
-
Experimental Protocols
Protocol 1: Sample Preparation from Human Plasma using Protein Precipitation
-
Thaw: Thaw plasma samples and quality controls (QCs) at room temperature.
-
Aliquot: Aliquot 100 µL of plasma into a microcentrifuge tube.
-
Spike IS: Add 25 µL of this compound working solution (in methanol) to each tube.
-
Vortex: Vortex mix for 10 seconds.
-
Precipitate: Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex: Vortex mix for 1 minute.
-
Centrifuge: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried residue in 100 µL of mobile phase A/mobile phase B (e.g., 50:50 v/v).
-
Inject: Inject a portion of the reconstituted sample into the LC-MS/MS system.
Protocol 2: Assessment of Matrix Effects
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and internal standard spiked into the reconstitution solvent.
-
Set B (Post-Extraction Spike): Blank plasma is extracted first, and then the analyte and internal standard are spiked into the final reconstituted extract.
-
Set C (Pre-Extraction Spike): Blank plasma is spiked with the analyte and internal standard before the extraction process.[2]
-
-
Analyze: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
A matrix effect value of 100% indicates no ion suppression or enhancement. A value <100% indicates ion suppression, and >100% indicates ion enhancement.
-
Visualizations
Caption: Troubleshooting decision tree for inaccurate LC-MS/MS results.
Caption: Standard workflow for plasma sample preparation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. simbecorion.com [simbecorion.com]
- 7. benchchem.com [benchchem.com]
- 8. myadlm.org [myadlm.org]
- 9. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Technical Support Center: Optimizing 6-Alpha-Methyl-Prednisolone-d4 Signal Intensity
This technical support center provides troubleshooting guides and FAQs to assist researchers, scientists, and drug development professionals in optimizing the signal intensity of 6-Alpha-Methyl-Prednisolone-d4 in their experiments.
Troubleshooting Guide
Low signal intensity for this compound can arise from various factors throughout the analytical workflow. This guide provides a systematic approach to identify and resolve common issues.
Q1: What are the initial steps to take when experiencing low signal intensity for this compound?
When encountering low signal, a logical, step-by-step troubleshooting process is crucial. Begin by isolating the issue to either the sample preparation, the liquid chromatography (LC) system, or the mass spectrometer (MS).
Troubleshooting Workflow:
Caption: Initial troubleshooting workflow for low signal intensity.
Q2: How can I determine if the issue is with my sample preparation?
Sample-related issues are a common cause of poor signal intensity.
-
Analyte Concentration: Ensure the concentration of this compound is within the linear range of the instrument. If used as an internal standard, its concentration should be appropriate for the expected analyte levels.
-
Sample Matrix Effects: The sample matrix can suppress the ionization of the target analyte.[1] To mitigate this, consider more effective sample cleanup procedures like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
Improper Sample Preparation: Inefficient extraction, sample degradation, or the presence of contaminants can negatively impact signal intensity.[1]
Q3: What are common liquid chromatography (LC) problems that lead to low signal?
The LC system plays a critical role in delivering a concentrated band of the analyte to the mass spectrometer.
-
Poor Chromatography: Broad or tailing peaks result in a lower signal-to-noise ratio.[1] This can be caused by a degraded column, improper mobile phase composition, or an unsuitable column for the analyte.
-
System Leaks: Leaks in the LC system can cause pressure drops and inconsistent flow rates, leading to variable and low signals.[1]
Q4: How can I troubleshoot the mass spectrometer (MS) for low signal intensity?
A contaminated or improperly tuned mass spectrometer will result in poor signal.
-
Ion Source Contamination: The ion source is prone to contamination from the sample matrix and mobile phase additives, which can significantly reduce signal intensity.[2] Regular cleaning is essential for optimal performance.
-
Incorrect MS/MS Parameters: Improper selection of precursor and product ions, as well as suboptimal collision energy and other tuning parameters, will lead to a weak signal.
Frequently Asked Questions (FAQs)
What are typical LC-MS/MS parameters for this compound?
The following tables provide a starting point for method development. Note that the precursor ion for this compound will be shifted by +4 m/z compared to the non-deuterated compound.
Table 1: Recommended Liquid Chromatography Parameters
| Parameter | Value | Reference |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 3.5 µm) | [3] |
| Mobile Phase A | 10 mM Ammonium Formate in Water | [3] |
| Mobile Phase B | Acetonitrile | [3] |
| Elution Mode | Isocratic | [4] |
| Composition | 35% A : 65% B | [3] |
| Flow Rate | 1.0 mL/min | [4] |
| Injection Volume | 10 µL | |
| Column Temperature | 40°C | |
| Run Time | 4.0 minutes |
Table 2: Recommended Mass Spectrometry Parameters
| Parameter | Value | Reference |
| Ionization Mode | Electrospray Ionization (ESI), Positive | [3] |
| Scan Type | Multiple Reaction Monitoring (MRM) | [3][4] |
| Ion Spray Voltage | 5500 V | [3][4] |
| Source Temperature | 500°C | [3][4] |
| Curtain Gas (CUR) | 30 psi | [3] |
| Collision Gas (CAD) | Medium / 6 psi | [3] |
| Ion Source Gas 1 (GS1) | 60 psi | [3] |
| Ion Source Gas 2 (GS2) | 60 psi | [3] |
| Dwell Time | 200 ms | [4] |
Table 3: MRM Transitions for 6-Alpha-Methyl-Prednisolone and its d4-Isotopologue
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | DP (V) | CE (V) | CXP (V) |
| 6-Alpha-Methyl-Prednisolone | 375.2 | 161.1 | 80 | 35 | 10 |
| This compound | 379.2 | 161.1 | 80 | 35 | 10 |
Note: DP, CE, and CXP values for the d4 compound are estimated to be the same as the non-deuterated version and should be optimized for your specific instrument.
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is suitable for extracting this compound from plasma samples.
-
To 100 µL of plasma in a microcentrifuge tube, add the appropriate amount of this compound working solution (if used as an internal standard).
-
Add 1.5 mL of tert-butyl methyl ether (TBME).
-
Vortex the mixture for 10 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer 1.2 mL of the supernatant (organic layer) to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 50 µL of the mobile phase.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[5]
Protocol 2: Ion Source Cleaning
A contaminated ion source is a frequent cause of declining signal intensity.[1] Consult your instrument manual for specific instructions.
Caption: General workflow for ion source cleaning.
References
- 1. scribd.com [scribd.com]
- 2. Methylprednisolone | SIELC Technologies [sielc.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Liquid chromatography-tandem mass spectrometry for the determination of methylprednisolone in rat plasma and liver after intravenous administration of its liver-targeted dextran prodrug - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 6-Alpha-Methyl-Prednisolone-d4 Stability in Biological Matrices
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of 6-Alpha-Methyl-Prednisolone-d4 in biological matrices. The following information is curated to address common issues and questions that may arise during experimental work.
Disclaimer: Specific stability data for this compound in biological matrices is limited. The information provided below is largely based on studies of the non-deuterated form, methylprednisolone (B1676475). While the stability of deuterated compounds is generally comparable to their non-deuterated counterparts, these guidelines should be considered as a starting point for your experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in biological samples?
A1: The stability of methylprednisolone, and likely this compound, is primarily affected by:
-
Temperature: Higher temperatures can accelerate the degradation of corticosteroids.[1]
-
pH: The pH of the matrix can significantly impact the rate of hydrolysis.
-
Enzymatic Degradation: Biological matrices contain enzymes that can metabolize corticosteroids.
-
Light Exposure: Photodegradation can occur, leading to the formation of degradation products.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can impact the stability of the analyte.
Q2: What are the recommended storage conditions for ensuring the stability of this compound in plasma, serum, and urine?
A2: While specific data for the d4-labeled compound is not available, general recommendations for steroid stability in biological matrices suggest the following:
-
Short-term storage (up to 24 hours): Refrigeration at 2-8°C is often acceptable. For some steroids in urine, stability at room temperature (20-25°C) has been observed for up to seven days.[2]
-
Long-term storage: Freezing at -20°C or -80°C is recommended for long-term stability.[2] Studies on other urinary steroids have shown stability for at least 6 months at these temperatures.[2]
Q3: How many freeze-thaw cycles can samples containing this compound undergo without significant degradation?
A3: For many analytes, including some steroids, up to three freeze-thaw cycles have been shown to not cause significant degradation. However, it is best practice to minimize freeze-thaw cycles. Aliquoting samples into smaller volumes for single use is highly recommended.
Q4: Is there a risk of microbial transformation of this compound in urine samples?
A4: Yes, microbial contamination in urine samples collected under non-sterile conditions can potentially lead to the transformation of corticosteroids.[3] While a study on cortisol and cortisone (B1669442) did not find evidence of 1,2-dehydrogenating activity in over 700 urine samples, the possibility of microbial alteration should not be dismissed.[3] Proper sample handling and storage are crucial to minimize this risk.
Troubleshooting Guide
Issue 1: I am observing lower than expected concentrations of this compound in my plasma/serum samples.
-
Possible Cause 1: Degradation due to improper storage.
-
Troubleshooting: Review your sample storage conditions (temperature, duration). Ensure that samples were promptly frozen after collection and that freeze-thaw cycles were minimized. For long-term storage, -80°C is preferable to -20°C.
-
-
Possible Cause 2: Protein binding.
-
Troubleshooting: 6-alpha-methylprednisolone exhibits protein binding in plasma, averaging 75-82%.[4] This binding is generally considered low affinity and nonspecific.[4] Ensure your sample preparation method (e.g., protein precipitation, liquid-liquid extraction) is effective in disrupting this binding to allow for accurate quantification of the total drug concentration.
-
Issue 2: I am seeing unexpected peaks in my chromatogram when analyzing urine samples.
-
Possible Cause 1: Presence of metabolites.
-
Troubleshooting: Methylprednisolone is metabolized in the body, and these metabolites are excreted in the urine.[5] It is likely that this compound will also be metabolized. Consult literature on methylprednisolone metabolism to identify potential metabolites and their expected retention times.
-
-
Possible Cause 2: Degradation products.
-
Troubleshooting: Improper sample handling or storage can lead to the formation of degradation products. Review your collection and storage procedures. Consider performing a forced degradation study on a standard solution of this compound to identify potential degradation peaks.
-
Quantitative Stability Data
The following tables summarize stability data for methylprednisolone and other relevant steroids. This data can be used as a reference for designing stability studies for this compound.
Table 1: Stability of Methylprednisolone Sodium Succinate under Accelerated Conditions [1]
| Storage Condition | Duration | Assay (%) | Total Impurities (%) |
|---|---|---|---|
| 40°C / 75% RH | Initial | 101.9 | 1.51 |
| 3 months | 101.3 | 2.70 |
| | 6 months | 100.4 | 3.12 |
Table 2: Pre-freeze Stability of Various Steroids in Urine [2]
| Storage Temperature | Duration | Stability |
|---|---|---|
| 20-25°C | 7 days | Stable (within ±10% of initial concentration) |
| 4-6°C | 28 days | Stable (within ±10% of initial concentration) |
Experimental Protocols
Protocol: Assessment of Short-Term Stability of this compound in a Biological Matrix
Objective: To evaluate the stability of this compound in a specific biological matrix (e.g., plasma, urine) at different temperatures over a defined period.
Materials:
-
This compound certified reference standard.
-
Blank biological matrix (plasma, serum, or urine) from at least three different sources.
-
Validated analytical method (e.g., LC-MS/MS) for the quantification of this compound.
Procedure:
-
Spiking: Prepare a stock solution of this compound. Spike the blank biological matrix at a known concentration (e.g., a mid-range concentration from your expected study samples).
-
Aliquoting: Aliquot the spiked matrix into multiple vials for each storage condition and time point to avoid freeze-thaw cycles.
-
Time Zero (T0) Analysis: Immediately analyze a set of aliquots to establish the baseline concentration.
-
Storage: Store the remaining aliquots at the desired temperatures (e.g., room temperature, 4°C).
-
Time Point Analysis: At predetermined time points (e.g., 4, 8, 12, 24 hours), retrieve a set of aliquots from each storage condition and analyze them.
-
Data Analysis: Calculate the mean concentration and standard deviation for each time point and temperature. Compare these values to the T0 concentration. The analyte is generally considered stable if the mean concentration is within ±15% of the T0 value.
Visualizations
Caption: Workflow for assessing the stability of an analyte in a biological matrix.
Caption: Troubleshooting logic for unexpectedly low analyte concentrations.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeted metabolic profiling of urinary steroids with a focus on analytical accuracy and sample stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 6 alpha-Methylprednisolone and 6 alpha-methylprednisone plasma protein binding in humans and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Urinary profile of methylprednisolone and its metabolites after oral and topical administrations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 6-Alpha-Methyl-Prednisolone-d4 Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of 6-Alpha-Methyl-Prednisolone-d4.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our troubleshooting guides are designed to provide clear and actionable solutions to common problems in a user-friendly question-and-answer format.
Q1: What are the typical causes of signal suppression or enhancement (matrix effects) when analyzing this compound?
A1: Matrix effects are a common source of inaccurate and imprecise results in LC-MS/MS analysis. They arise from co-eluting endogenous components in the biological matrix (e.g., plasma, urine) that can either suppress or enhance the ionization of this compound and its internal standard. The primary culprits are often phospholipids (B1166683) from cell membranes, but salts, proteins, and other metabolites can also contribute significantly to this phenomenon.[1] In human plasma, ion suppression for glucocorticoids like methylprednisolone (B1676475) has been observed in the range of 15.3% to 27.3%.[2][3]
Troubleshooting Steps:
-
Optimize Sample Preparation: Employ a more rigorous sample clean-up method. Solid-phase extraction (SPE) is often more effective at removing interfering matrix components than protein precipitation (PP) or liquid-liquid extraction (LLE).[1]
-
Chromatographic Separation: Adjust your chromatographic conditions to separate this compound from the interfering matrix components. This can involve trying different column chemistries, mobile phase compositions, or gradient profiles.
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components, but be mindful that this may also lower the analyte concentration, potentially impacting the limit of quantification.[1]
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard like this compound is designed to co-elute with the analyte and experience similar matrix effects, thus providing a more accurate quantification.
Q2: I am observing low and inconsistent recovery of this compound. What are the likely causes and how can I improve it?
A2: Low and variable recovery can stem from several factors related to the sample extraction process. Inefficient extraction is a primary cause, which can be influenced by the choice of extraction method, solvent, and pH.
Troubleshooting Steps:
-
Re-evaluate Your Extraction Method: For a moderately polar compound like 6-Alpha-Methyl-Prednisolone, consider the following:
-
Liquid-Liquid Extraction (LLE): Ensure the chosen organic solvent has the appropriate polarity to efficiently extract the analyte. tert-Butyl methyl ether (TBME) is a commonly used solvent.[4]
-
Solid-Phase Extraction (SPE): This method can offer higher recovery and cleaner extracts. For corticosteroids, hydrophilic-lipophilic balanced (HLB) or mixed-mode SPE cartridges can be effective.[5] Recoveries of prednisolone (B192156) and cortisol from plasma and urine using HLB cartridges have been reported to exceed 82%.[5] A dispersive solid-phase extraction (DSPE) method for methylprednisolone from exhaled breath condensate achieved a recovery of 96.0%.[6][7]
-
-
Optimize Extraction pH: The pH of the sample can significantly impact the ionization state of the analyte and its extraction efficiency. For acidic metabolites of methylprednisolone, adjusting the sample pH to suppress ionization can improve extraction with organic solvents.[1]
-
Check for Analyte Stability: Methylprednisolone has shown some instability under certain conditions. It was found to be stable for 6 hours at 4°C, with a degradation of 10.2% after 24 hours.[2][3] Ensure that your sample handling and storage procedures minimize degradation.
Q3: What are potential isobaric interferences for this compound?
A3: Isobaric interferences arise from compounds that have the same nominal mass as the analyte of interest, which can lead to inaccurate quantification if they are not chromatographically separated. For this compound, potential isobaric interferences could include:
-
Metabolites of Methylprednisolone: Methylprednisolone is metabolized in the liver to various compounds. While a d4-labeled standard is less likely to have direct isobaric metabolites, it is crucial to be aware of the metabolic pathways. Common metabolic transformations for corticosteroids include hydroxylation (e.g., 6β-hydroxyprednisolone) and reduction.[8][9] While not directly isobaric with the d4-labeled parent, their presence can complicate the overall analysis.
-
Other Steroids or their Metabolites: The structural similarity among steroids makes co-elution and isobaric interference a significant challenge.[10] It is essential to have a highly selective chromatographic method to differentiate the target analyte from other endogenous or exogenous steroids that may be present in the sample.
Troubleshooting Workflow for Suspected Interferences
Caption: A logical workflow for troubleshooting common issues in this compound analysis.
Data on Analytical Parameters
The following tables summarize quantitative data gathered from various studies on methylprednisolone analysis, which can serve as a benchmark for your experiments.
Table 1: Matrix Effect and Recovery Data for Methylprednisolone
| Parameter | Matrix | Method | Value | Reference |
| Ion Suppression | Human Plasma | Protein Precipitation & LLE | 15.3% - 27.3% | [2][3] |
| Extraction Recovery | Human Plasma | LLE with TBME | 76.8% - 79.2% | [4][11] |
| Extraction Recovery | Rat Liver | LLE with TBME | 76.8% - 80.8% | [11] |
| Extraction Recovery | Exhaled Breath | Dispersive SPE | 96.0% | [6][7] |
| Extraction Recovery | Plasma & Urine | SPE (HLB cartridges) | >82% (for Prednisolone) | [5] |
Table 2: Stability of Methylprednisolone in Human Plasma
| Condition | Duration | Stability | Reference |
| 4°C | 6 hours | Stable | [2][3] |
| 4°C | 24 hours | 10.2% degradation | [2][3] |
| -20°C | 6 months | -22.3% to 6.3% deviation | [2][3] |
| Freeze-Thaw Cycles | 3 cycles | Max 5.5% degradation | [2][3] |
Detailed Experimental Protocol: Analysis of Methylprednisolone in Human Plasma
This protocol is a representative method and may require optimization for your specific instrumentation and experimental goals.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of human plasma, add 10 µL of the internal standard working solution (this compound).
-
Add 1.5 mL of tert-butyl methyl ether (TBME).
-
Vortex for 10 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer 1.2 mL of the supernatant (organic layer) to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 50 µL of the mobile phase.[11]
2. LC-MS/MS Parameters
-
LC Column: C18 column (e.g., 50 x 3 mm, 5 µm).[12]
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in methanol.[12]
-
Flow Rate: 0.5 mL/min.[12]
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Monitor appropriate precursor and product ions for 6-Alpha-Methyl-Prednisolone and this compound.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the analysis of this compound in plasma.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantification of 6 glucocorticoids in human plasma by liquid chromatography tandem mass spectrometry: method development, validation, and assessment of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Simple liquid chromatography method for the rapid simultaneous determination of prednisolone and cortisol in plasma and urine using hydrophilic lipophilic balanced solid phase extraction cartridges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficient dispersive solid-phase extraction of methylprednisolone from exhaled breath of COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. DSpace [repositori.upf.edu]
- 9. researchgate.net [researchgate.net]
- 10. Non-Steroidal Drug Interferences in a Quantitative Multisteroid LC-MS/MS Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liquid chromatography-tandem mass spectrometry for the determination of methylprednisolone in rat plasma and liver after intravenous administration of its liver-targeted dextran prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jmpas.com [jmpas.com]
Enhancing recovery of 6-Alpha-Methyl-Prednisolone-d4 during extraction
Welcome to the technical support center for the extraction of 6-Alpha-Methyl-Prednisolone-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the extraction of this deuterated corticosteroid from biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound?
A1: The two primary methods for extracting this compound and related corticosteroids from biological samples are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[1][2] Supported Liquid Extraction (SLE) is also a viable alternative that can offer benefits over traditional LLE, such as reduced emulsion formation.[3]
Q2: Why is my recovery of this compound low?
A2: Low recovery can be attributed to several factors, including improper pH of the sample, incorrect choice of SPE sorbent or LLE solvent, suboptimal flow rates during SPE, and insufficient elution solvent strength.[3][4][5] It is also crucial to ensure that all solutions are fresh and have not expired.[3]
Q3: Is a pre-treatment step necessary for my samples?
A3: For urine samples, a hydrolysis step is often required to cleave conjugated forms of the steroid, such as glucuronides and sulfates, to analyze the total concentration.[2] This is typically achieved by enzymatic hydrolysis using β-glucuronidase/arylsulfatase.[2] For plasma or serum, protein precipitation is a common pre-treatment step.[6]
Q4: Which SPE sorbent is best for this compound?
A4: The choice of sorbent depends on the sample matrix and the desired selectivity. Common choices for corticosteroids include C18 and hydrophilic-lipophilic balance (HLB) cartridges.[7] Mixed-mode polymeric strong anion exchange SPE columns have also been used successfully for the extraction of multiple corticosteroids, including 6-alpha-methylprednisolone.[2]
Q5: How can I optimize the pH for extraction?
A5: The pH of the sample can significantly impact the recovery of the analyte. For methylprednisolone (B1676475), a study on dispersive solid-phase extraction found that a pH of 7.5 resulted in maximum recovery.[4] It is recommended to optimize the pH for your specific sample matrix and extraction method.
Troubleshooting Guides
Low Recovery in Solid-Phase Extraction (SPE)
If you are experiencing low recovery of this compound during SPE, consider the following troubleshooting steps. To systematically identify the issue, it is recommended to collect and analyze the flow-through, wash, and elution fractions.[5]
Problem: Analyte is found in the flow-through fraction.
| Possible Cause | Suggested Solution |
| Improper Column Conditioning | Ensure the sorbent bed is fully wetted. Condition with an appropriate solvent like methanol, followed by equilibration with a solution similar in composition to your sample.[7] |
| Sample Solvent is Too Strong | If the sample is dissolved in a solvent that is too strong, the analyte may not be retained on the sorbent. Dilute the sample in a weaker solvent. |
| Incorrect pH | Adjust the sample pH to ensure the analyte is in a neutral form for reversed-phase SPE or charged for ion-exchange SPE.[4][8] For methylprednisolone, a pH of 7.5 has been shown to be optimal in some applications.[4] |
| High Flow Rate During Loading | A high flow rate can prevent the analyte from adequately interacting with the sorbent. Decrease the sample loading flow rate.[3] |
| Insufficient Sorbent Mass | If the amount of analyte or matrix components is too high for the sorbent mass, breakthrough can occur. Increase the sorbent mass or reduce the sample volume. |
Problem: Analyte is found in the wash fraction.
| Possible Cause | Suggested Solution |
| Wash Solvent is Too Strong | The wash solvent may be eluting the analyte along with the interferences. Use a weaker wash solvent. |
| Incorrect pH of Wash Solvent | Ensure the pH of the wash solvent is appropriate to keep the analyte retained on the sorbent while removing interferences. |
Problem: Analyte is not found in the flow-through, wash, or elution fractions (retained on the cartridge).
| Possible Cause | Suggested Solution |
| Elution Solvent is Too Weak | The elution solvent is not strong enough to desorb the analyte from the sorbent. Increase the strength of the elution solvent (e.g., increase the percentage of organic solvent). |
| Incorrect pH of Elution Solvent | Adjust the pH of the elution solvent to facilitate the elution of the analyte. |
| Insufficient Elution Volume | The volume of the elution solvent may not be sufficient to elute the entire analyte. Increase the elution volume or perform a second elution. |
Low Recovery in Liquid-Liquid Extraction (LLE)
For issues with low recovery during LLE, consider the following:
| Possible Cause | Suggested Solution |
| Incorrect Solvent Choice | The organic solvent may not have the appropriate polarity to efficiently extract the analyte. Test different water-immiscible solvents like ethyl acetate (B1210297), dichloromethane, or methyl tert-butyl ether (MTBE). |
| Suboptimal pH | The pH of the aqueous phase can affect the partition coefficient of the analyte. Adjust the pH to ensure the analyte is in its neutral form to favor partitioning into the organic phase. |
| Insufficient Mixing | Inadequate mixing of the aqueous and organic phases can lead to poor extraction efficiency. Ensure thorough mixing by vortexing or shaking. |
| Emulsion Formation | Emulsions can trap the analyte and lead to low recovery. Centrifugation or the addition of salt can help to break emulsions. |
Experimental Protocols & Data
Solid-Phase Extraction (SPE) Protocol for Corticosteroids in Urine
This protocol is adapted from a validated method for the determination of nine synthetic corticosteroids, including 6-alpha-methylprednisolone, in urine.[2]
-
Sample Hydrolysis:
-
To 3 mL of urine, add acetate buffer to adjust the pH to 5.1.
-
Add Helix Pomatia β-glucuronidase/aryl sulfatase.
-
Incubate overnight at 37°C.
-
Centrifuge the sample.
-
-
SPE Column Conditioning:
-
Condition an Oasis MAX (150 mg) SPE column with methanol, followed by water, and then 1 mL of 0.33M acetate buffer.
-
-
Sample Loading:
-
Load 3 mL of the hydrolyzed and centrifuged urine onto the conditioned SPE column.
-
-
Washing:
-
Wash the column with water, followed by 6 mL of 0.1M ammonia (B1221849) in water.
-
-
Elution:
-
Elute the corticosteroids with 2 mL of 0.1M ammonia in methanol.
-
-
Dry Down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in an appropriate solvent for analysis (e.g., a mixture of acetonitrile (B52724) and 0.1% formic acid).
-
Quantitative Data: Recovery of Corticosteroids using an Optimized SPE Method [2]
| Corticosteroid | Average Absolute Recovery (%) |
| Fluocinolone acetonide | 81-99 |
| Triamcinolone acetonide | 81-99 |
| Beclomethasone | 81-99 |
| Flumethasone | 81-99 |
| Dexamethasone | 81-99 |
| Betamethasone | 81-99 |
| 6-alpha-methylprednisolone | 81-99 |
| Prednisone | 81-99 |
| Prednisolone | 81-99 |
Note: The original study reported relative average recoveries of 96-103% (113% for beclomethasone) and absolute average recoveries of 81-99%.
Visualizations
Caption: General workflow for Solid-Phase Extraction (SPE).
Caption: Troubleshooting logic for low SPE recovery.
References
- 1. scispace.com [scispace.com]
- 2. Optimization of solid phase extraction clean up and validation of quantitative determination of corticosteroids in urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. data.biotage.co.jp [data.biotage.co.jp]
- 4. Efficient dispersive solid-phase extraction of methylprednisolone from exhaled breath of COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
Technical Support Center: Troubleshooting 6-Alpha-Methyl-Prednisolone-d4 Peak Tailing in HPLC
Welcome to the technical support center for resolving peak tailing issues with 6-Alpha-Methyl-Prednisolone-d4 in High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve common chromatographic problems encountered during the analysis of this deuterated corticosteroid.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peak tailing for this compound in reversed-phase HPLC?
Peak tailing for this compound is most commonly attributed to secondary interactions between the analyte and the stationary phase. The primary culprits are:
-
Residual Silanol (B1196071) Groups: Free silanol groups (Si-OH) on the surface of silica-based columns can interact with the polar functional groups of the analyte through hydrogen bonding. This causes a portion of the analyte molecules to be retained longer, resulting in a tailed peak.[1][2][3]
-
Mobile Phase pH: The pH of the mobile phase can influence the ionization state of both the analyte and the residual silanol groups. An inappropriate pH can increase the likelihood of secondary interactions.
-
Column Overload: Injecting too high a concentration or volume of the sample can saturate the stationary phase, leading to peak distortion, including tailing.[1]
-
Column Contamination and Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can create active sites that cause peak tailing.[1]
-
Extra-Column Effects: Issues such as excessive tubing length or dead volume in the HPLC system can contribute to peak broadening and tailing.
Q2: How does the mobile phase pH affect the peak shape of this compound?
The pH of the mobile phase is a critical factor in controlling the peak shape of polar analytes like corticosteroids. While this compound is not strongly acidic or basic, adjusting the mobile phase pH can help to suppress the ionization of residual silanol groups on the silica-based stationary phase. Operating at a slightly acidic pH (e.g., pH 3-5) can protonate the silanol groups, minimizing their interaction with the analyte and thereby reducing peak tailing.[2][3]
Q3: Can the choice of HPLC column significantly impact peak tailing for this compound?
Absolutely. The choice of column chemistry is crucial for achieving symmetrical peaks. For polar compounds like this compound, consider the following:
-
End-capped Columns: Modern, high-purity, end-capped C18 or C8 columns are designed to minimize the number of accessible residual silanol groups, thus reducing secondary interactions.[1]
-
Base-Deactivated Columns: These columns are specifically treated to further reduce the activity of silanol groups, making them ideal for analyzing basic and polar compounds that are prone to tailing.
-
Alternative Stationary Phases: For highly polar analytes, stationary phases like phenyl-hexyl or those with polar-embedded groups can offer different selectivity and improved peak shape.
Q4: What are the signs of column overload and how can it be prevented?
Column overload as a cause of peak tailing is typically characterized by a peak shape that deteriorates as the sample concentration or injection volume increases. You may observe that the peak front remains sharp while the tail becomes progressively broader.
To prevent column overload:
-
Reduce Injection Volume: Injecting a smaller volume of your sample can often resolve the issue.[2]
-
Dilute the Sample: If reducing the injection volume is not feasible or effective, diluting the sample is the next logical step.[1][2]
-
Check Column Loading Capacity: Refer to the column manufacturer's guidelines for the recommended sample loading capacity.
Troubleshooting Guides
Systematic Approach to Resolving Peak Tailing
This guide provides a step-by-step approach to identifying and resolving the root cause of peak tailing for this compound.
Step 1: Initial Assessment
-
Observe the chromatogram: Is only the this compound peak tailing, or are all peaks in the chromatogram showing asymmetry?
-
Only the analyte peak tails: This suggests a chemical interaction between the analyte and the stationary phase.
-
All peaks tail: This points towards a system-wide issue, such as extra-column volume or a problem with the column itself (e.g., a void).
-
Step 2: Investigate Chemical Interactions
If only the analyte peak is tailing, focus on the chemistry of the separation.
-
Mobile Phase pH Adjustment:
-
Prepare a mobile phase with a slightly lower pH (e.g., decrease by 0.5 pH units) using a suitable buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer).
-
Equilibrate the column with the new mobile phase and inject a standard.
-
Compare the tailing factor to the previous run.
-
-
Use a Base-Deactivated or End-capped Column:
-
If you are not already using one, switch to a high-quality, end-capped or base-deactivated C18 or C8 column. These are designed to minimize silanol interactions.
-
Step 3: Address Potential Column Overload
-
Dilution Experiment:
-
Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10).
-
Inject the dilutions and observe the peak shape. If the tailing improves with dilution, column overload is the likely cause.
-
Step 4: Evaluate System and Column Health
If all peaks are tailing or the above steps do not resolve the issue:
-
Check for Extra-Column Volume:
-
Inspect all tubing and connections between the injector, column, and detector. Ensure that the tubing is as short as possible and has a narrow internal diameter.
-
-
Column Wash and Regeneration:
-
Disconnect the column and flush it with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol (B129727) for reversed-phase) to remove any strongly retained contaminants.
-
If the problem persists, the column may be degraded and require replacement.
-
-
Guard Column:
-
If you are using a guard column, replace it with a new one. A contaminated or worn-out guard column can be a source of peak tailing.
-
Data Presentation
Table 1: Expected Impact of Mobile Phase pH on Tailing Factor
This table provides an estimation of how adjusting the mobile phase pH can affect the peak shape of a polar analyte like this compound.
| Mobile Phase pH | Expected Analyte-Silanol Interaction | Expected Tailing Factor (Tf) | Peak Shape |
| 7.0 | High | > 1.5 | Significant Tailing |
| 5.0 | Moderate | 1.2 - 1.5 | Moderate Tailing |
| 3.5 | Low | 1.0 - 1.2 | Symmetrical |
Note: The pKa of silanol groups is around 3.8-4.5. Operating below this range helps to keep them protonated and less interactive.
Table 2: Influence of Sample Concentration on Peak Tailing (Hypothetical Data)
This table illustrates the expected effect of sample concentration on the tailing factor when column overload is the issue.
| Sample Concentration (µg/mL) | Injection Volume (µL) | Tailing Factor (Tf) | Peak Shape |
| 100 | 10 | 1.8 | Pronounced Tailing |
| 50 | 10 | 1.4 | Moderate Tailing |
| 10 | 10 | 1.1 | Symmetrical |
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
-
Prepare Mobile Phases:
-
Prepare three batches of your aqueous mobile phase component (e.g., water with buffer).
-
Adjust the pH of each batch to 7.0, 5.0, and 3.5, respectively, using a suitable acid (e.g., phosphoric acid or formic acid).
-
Mix each aqueous component with the organic modifier (e.g., acetonitrile or methanol) in the desired ratio.
-
-
Column Equilibration:
-
Install the HPLC column and equilibrate it with the mobile phase at pH 7.0 for at least 30 minutes or until a stable baseline is achieved.
-
-
Analysis:
-
Inject a standard solution of this compound.
-
Record the chromatogram and calculate the tailing factor.
-
-
Repeat for Other pH Values:
-
Flush the system and column with the mobile phase at pH 5.0 and allow it to equilibrate.
-
Inject the standard and record the results.
-
Repeat the process for the mobile phase at pH 3.5.
-
-
Data Comparison:
-
Compare the tailing factors obtained at the different pH values to determine the optimal mobile phase pH for a symmetrical peak.
-
Protocol 2: Sample Preparation to Minimize Matrix Effects
For samples in complex matrices (e.g., plasma, urine), proper sample preparation is crucial to avoid peak tailing caused by matrix components.
-
Protein Precipitation (for plasma/serum):
-
To 100 µL of the sample, add 300 µL of cold acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Solid-Phase Extraction (SPE):
-
Select a C18 SPE cartridge.
-
Condition the cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute the this compound with a stronger solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate and reconstitute the residue in the mobile phase.
-
Visualizations
References
Validation & Comparative
The Gold Standard in Bioanalysis: A Comparative Guide to the Validation of Analytical Methods Using 6-Alpha-Methyl-Prednisolone-d4
For researchers, scientists, and drug development professionals, the pursuit of accurate and reliable quantitative data is paramount. In the realm of bioanalysis, particularly for potent synthetic corticosteroids like methylprednisolone (B1676475), the choice of an appropriate internal standard is a critical determinant of assay performance. This guide provides an objective comparison of analytical methods for methylprednisolone, focusing on the superior performance of the deuterated internal standard, 6-Alpha-Methyl-Prednisolone-d4, over non-deuterated alternatives. The information presented is supported by a review of established scientific principles and experimental data from liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies.
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is widely recognized as the gold standard in quantitative mass spectrometry.[1][2] This is because a deuterated internal standard is chemically identical to the analyte, with the only difference being a slight increase in mass due to the replacement of hydrogen atoms with deuterium. This near-identical physicochemical behavior ensures that the internal standard and the analyte co-elute chromatographically and experience the same degree of ionization suppression or enhancement due to the sample matrix.[3] This co-behavior allows for highly accurate and precise quantification, as the ratio of the analyte to the internal standard remains constant even with variations in sample preparation, injection volume, and instrument response.
In contrast, non-deuterated internal standards, often structural analogs of the analyte, may exhibit different chromatographic retention times, extraction efficiencies, and ionization responses.[3] These differences can lead to biased and imprecise results, particularly when analyzing complex biological matrices such as plasma or urine.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
Table 1: Comparison of Key Validation Parameters for Corticosteroid Analysis using Deuterated and Non-Deuterated Internal Standards
| Validation Parameter | Method with Deuterated Internal Standard (e.g., this compound) | Method with Non-Deuterated Internal Standard (Structural Analog) |
| Linearity (Correlation Coefficient, r²) | > 0.99 | > 0.99 |
| Accuracy (% Bias) | Typically within ± 5% | Can exceed ± 15% |
| Precision (% RSD) | < 10% | Often > 15% |
| Matrix Effect (% CV of IS-normalized MF) | < 15% | Can be > 15%, indicating inadequate compensation |
| Recovery (% Recovery) | Consistent and reproducible | More variable |
Data compiled from representative studies on corticosteroid and immunosuppressant analysis.[4][5][6]
Table 2: Illustrative Accuracy and Precision Data from a Comparative Study on Immunosuppressants
| Analyte | Internal Standard Type | Concentration (ng/mL) | Accuracy (% Bias) | Precision (% RSD) |
| Tacrolimus (B1663567) | Deuterated (Tacrolimus-¹³C,d₂) | 5.0 | -1.2 | 5.8 |
| 15.0 | 0.5 | 4.2 | ||
| 30.0 | 1.8 | 3.5 | ||
| Non-Deuterated (Ascomycin) | 5.0 | 0.2 | 6.5 | |
| 15.0 | -2.5 | 5.1 | ||
| 30.0 | -3.1 | 4.8 | ||
| Sirolimus | Deuterated (Sirolimus-¹³C,d₃) | 5.0 | 12.2 | 7.1 |
| 15.0 | 9.5 | 5.5 | ||
| 30.0 | 8.7 | 4.9 | ||
| Non-Deuterated (Desmethoxy-rapamycin) | 5.0 | 11.4 | 8.2 | |
| 15.0 | 7.8 | 6.3 | ||
| 30.0 | 6.5 | 5.7 |
Adapted from a study by Valbuena et al. (2016), which demonstrates that while both types of internal standards can provide acceptable results, deuterated standards often show a trend towards better accuracy.[6]
Experimental Protocols for Method Validation
The validation of a bioanalytical method using this compound as an internal standard should be conducted in accordance with regulatory guidelines from bodies such as the FDA and ICH. The following are detailed methodologies for key validation experiments.
Specificity and Selectivity
Objective: To demonstrate that the method can unequivocally measure methylprednisolone in the presence of endogenous matrix components, metabolites, and other potential interferences.
Protocol:
-
Analyze at least six different blank matrix samples (e.g., human plasma) from individual donors to assess for any interfering peaks at the retention time of methylprednisolone and the internal standard.
-
Analyze blank matrix samples spiked with the internal standard to ensure no interference with the analyte.
-
Analyze blank matrix samples spiked with methylprednisolone at the Lower Limit of Quantification (LLOQ) to confirm that the analyte can be distinguished from baseline noise.
Linearity
Objective: To establish the relationship between the concentration of methylprednisolone and the instrumental response over a defined range.
Protocol:
-
Prepare a series of calibration standards by spiking blank matrix with known concentrations of methylprednisolone, typically covering a range of 5 to 500 ng/mL.
-
Add a constant concentration of this compound to all calibration standards.
-
Analyze the calibration standards in replicate (n=3).
-
Construct a calibration curve by plotting the peak area ratio of methylprednisolone to the internal standard against the nominal concentration of methylprednisolone.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), which should be ≥ 0.99.
Accuracy and Precision
Objective: To determine the closeness of the measured concentrations to the true values (accuracy) and the degree of scatter in a series of measurements (precision).
Protocol:
-
Prepare Quality Control (QC) samples at a minimum of three concentration levels: low, medium, and high.
-
Analyze at least five replicates of each QC level in a single analytical run to determine intra-day accuracy and precision.
-
Analyze the QC samples on at least three different days to determine inter-day accuracy and precision.
-
Accuracy is expressed as the percent bias from the nominal concentration, which should be within ±15% (±20% for LLOQ).
-
Precision is expressed as the percent relative standard deviation (%RSD), which should be ≤ 15% (≤ 20% for LLOQ).
Matrix Effect
Objective: To assess the effect of the sample matrix on the ionization of methylprednisolone and the internal standard.
Protocol:
-
Prepare three sets of samples:
-
Set A: Methylprednisolone and internal standard in a neat solution.
-
Set B: Blank matrix extract spiked with methylprednisolone and internal standard.
-
Set C: Matrix from at least six different sources spiked with methylprednisolone and internal standard post-extraction.
-
-
Calculate the matrix factor (MF) by comparing the peak areas in Set B to Set A.
-
Calculate the internal standard-normalized matrix factor. The coefficient of variation (%CV) of the IS-normalized MF across the different matrix sources should be ≤ 15%.
Stability
Objective: To evaluate the stability of methylprednisolone in the biological matrix under various storage and processing conditions.
Protocol:
-
Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.
-
Short-Term Stability: Analyze QC samples kept at room temperature for a specified period (e.g., 24 hours).
-
Long-Term Stability: Analyze QC samples stored at the intended storage temperature (e.g., -80°C) for an extended period.
-
Post-Preparative Stability: Analyze extracted QC samples kept in the autosampler for a specified period.
-
The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Visualizing the Workflow and Rationale
To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the experimental workflow for bioanalysis and the rationale for using a deuterated internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. texilajournal.com [texilajournal.com]
- 4. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: 6-Alpha-Methyl-Prednisolone-d4 and Other Deuterated Internal Standards in Steroid Analysis
In the precise world of bioanalysis, particularly in pharmacokinetic studies and clinical diagnostics, the accuracy of quantitative results is paramount. For researchers and drug development professionals working with corticosteroids, the use of stable isotope-labeled internal standards (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for achieving reliable data. This guide provides an objective comparison of 6-Alpha-Methyl-Prednisolone-d4 with other commonly used deuterated internal standards for the analysis of a panel of endogenous and synthetic corticosteroids.
The ideal internal standard should mimic the analyte's behavior throughout the analytical process, from extraction to detection, thereby compensating for variations in sample preparation and matrix effects. Deuterated standards, being chemically almost identical to their non-labeled counterparts, are exceptionally well-suited for this role. This comparison will delve into the performance of this compound relative to other deuterated standards, supported by experimental data on recovery, precision, and matrix effects.
Performance Comparison of Deuterated Internal Standards
The selection of an appropriate deuterated internal standard is critical for the robust performance of a quantitative LC-MS/MS assay. An ideal standard will exhibit similar extraction recovery, chromatographic retention, and ionization response to the analyte it is intended to quantify. The following tables summarize the performance characteristics of various deuterated internal standards from published multi-analyte corticosteroid panels.
Table 1: Comparison of Extraction Recovery
| Analyte | Deuterated Internal Standard | Mean Extraction Recovery (%) | Reference |
| Methylprednisolone | This compound | Not explicitly reported, but used as IS for other analytes | [1] |
| Prednisolone | Prednisolone-d8 | 60-84 | [2][3] |
| Cortisol | Cortisol-d4 | 60-84 | [2][3] |
| Cortisone | Cortisone-d7 | Not explicitly reported in comparative studies | [4] |
| Dexamethasone | Dexamethasone-d4 | 60-84 | [2][3] |
| Prednisone | Prednisone-d8 | 60-84 | [2][3] |
| 11-Deoxycortisol | 11-Deoxycortisol-d2 | 60-84 | [2][3] |
Table 2: Comparison of Assay Precision (Inter-assay CV%)
| Analyte | Deuterated Internal Standard Used | Inter-assay CV (%) | Reference |
| Methylprednisolone | Not specified | 3.0-20 | [5] |
| Prednisolone | Prednisolone-d8 | 4.5-10.1 | [2][3] |
| Cortisol | Cortisol-d4 | 4.5-10.1 | [2][3] |
| Cortisone | Cortisone-d7 | Not explicitly reported in comparative studies | [4] |
| Dexamethasone | Dexamethasone-d4 | 4.5-10.1 | [2][3] |
| Prednisone | Prednisone-d8 | 4.5-10.1 | [2][3] |
| 11-Deoxycortisol | 11-Deoxycortisol-d2 | 4.5-10.1 | [2][3] |
Table 3: Matrix Effect
The use of a dedicated deuterated internal standard for each analyte is the most effective strategy to compensate for matrix effects, which are variations in ionization efficiency due to co-eluting compounds from the biological matrix. Studies utilizing a cocktail of deuterated internal standards report that this approach renders the method practically free of significant matrix effects[2][3]. While specific quantitative data for matrix effects for each standard is not always detailed in comparative studies, the overall high accuracy and precision of the methods underscore the effectiveness of this strategy.
Experimental Protocols
A robust and reliable experimental protocol is the foundation of accurate corticosteroid quantification. The following is a representative methodology for the simultaneous analysis of multiple corticosteroids in human plasma using LC-MS/MS with a cocktail of deuterated internal standards.
Sample Preparation: Liquid-Liquid Extraction
-
Aliquoting: To 85 µL of serum, add the deuterated internal standard mix[2][3].
-
Extraction: Perform a liquid-liquid extraction to separate the analytes and internal standards from the bulk of the plasma matrix.
-
Evaporation: The organic layer containing the analytes is evaporated to dryness.
-
Reconstitution: The dried extract is reconstituted in a solution compatible with the LC-MS/MS system.
LC-MS/MS Analysis
-
Chromatography: The reconstituted sample is injected into an ultra-high pressure liquid chromatography (UHPLC) system. Chromatographic separation is typically achieved on a reversed-phase column with a gradient elution program[2][3].
-
Mass Spectrometry: The eluent from the UHPLC is introduced into a triple-quadrupole mass spectrometer. Detection is performed using multiple reaction monitoring (MRM) in positive ion mode for optimal selectivity and sensitivity[5].
Mandatory Visualizations
Experimental Workflow
References
- 1. Quantification of 6 glucocorticoids in human plasma by liquid chromatography tandem mass spectrometry: method development, validation, and assessment of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Multisteroid LC-MS/MS assay for glucocorticoids and androgens, and its application in Addison's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. msacl.org [msacl.org]
- 5. Quantitative, highly sensitive liquid chromatography-tandem mass spectrometry method for detection of synthetic corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis: 6-Alpha-Methyl-Prednisolone-d4 vs. Non-Deuterated 6-Alpha-Methyl-Prednisolone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of 6-Alpha-Methyl-Prednisolone-d4 and its non-deuterated counterpart. The focus is on the impact of deuterium (B1214612) substitution on the compound's pharmacokinetic properties, metabolic stability, and its implications for therapeutic applications and research. This analysis is supported by established principles of the kinetic isotope effect and includes detailed experimental protocols for verification.
Introduction to Deuterated Compounds in Pharmacology
Deuterium, a stable isotope of hydrogen, has garnered significant attention in drug development for its ability to favorably alter the pharmacokinetic and metabolic profiles of drug candidates. The substitution of hydrogen with deuterium at specific metabolic sites can strengthen the chemical bond (C-D vs. C-H), leading to a slower rate of metabolism. This phenomenon, known as the deuterium kinetic isotope effect (KIE), can result in a longer drug half-life, increased systemic exposure, and potentially a more favorable safety profile by reducing the formation of toxic metabolites.[1] this compound is the deuterated version of the synthetic corticosteroid 6-Alpha-Methyl-Prednisolone, and it is primarily used as an internal standard in quantitative analyses due to its similar chemical properties but distinct mass.[2]
Pharmacokinetic Profile Comparison
While direct head-to-head in vivo comparative studies for this compound are not extensively published, the expected alterations in its pharmacokinetic profile can be extrapolated from the known metabolism of the non-deuterated form and the principles of the kinetic isotope effect. 6-Alpha-Methyl-Prednisolone is known to be metabolized by cytochrome P450 enzymes, particularly CYP3A4.[3] The introduction of deuterium at metabolically active sites is expected to slow this process.
Table 1: Comparative Pharmacokinetic Parameters (Predicted)
| Parameter | 6-Alpha-Methyl-Prednisolone (Non-deuterated) | This compound (Predicted) | Rationale for Predicted Change |
| Metabolic Clearance (CL) | Moderate to High | Lower | Slower CYP3A4-mediated metabolism due to the kinetic isotope effect. |
| Half-life (t½) | ~2.5 hours | Longer | Reduced clearance leads to a longer residence time in the body. |
| Area Under the Curve (AUC) | Standard | Higher | Increased systemic exposure due to decreased metabolic breakdown. |
| Bioavailability (F) | High (~90%) | Potentially Higher | Reduced first-pass metabolism could increase the fraction of the drug reaching systemic circulation. |
Note: The predicted values for the d4 variant are based on the established principles of the kinetic isotope effect and require experimental verification.
Metabolic Pathway and the Impact of Deuteration
The primary metabolic pathway for many corticosteroids, including prednisone (B1679067) and likely 6-alpha-methyl-prednisolone, involves hydroxylation reactions mediated by CYP3A4.[3] The deuteration of 6-Alpha-Methyl-Prednisolone at the d4 position is anticipated to specifically hinder the enzymatic cleavage of the C-D bond, which is the rate-limiting step in its metabolism.
Experimental Protocols
To experimentally validate the predicted pharmacokinetic differences, the following protocols can be employed.
In Vitro Metabolic Stability Assay
Objective: To compare the rate of metabolism of 6-Alpha-Methyl-Prednisolone and its d4 analogue in human liver microsomes.
Materials:
-
6-Alpha-Methyl-Prednisolone
-
This compound
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for quenching)
-
Internal standard (e.g., a structurally similar corticosteroid not present in the matrix)
-
LC-MS/MS system
Procedure:
-
Prepare incubation mixtures containing human liver microsomes, NADPH regenerating system, and phosphate buffer.
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiate the reaction by adding either 6-Alpha-Methyl-Prednisolone or this compound to the respective incubation mixtures.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) for both compounds.
In Vivo Pharmacokinetic Study in a Rodent Model
Objective: To compare the in vivo pharmacokinetic profiles of 6-Alpha-Methyl-Prednisolone and its d4 analogue.
Materials:
-
6-Alpha-Methyl-Prednisolone
-
This compound
-
Suitable vehicle for administration (e.g., saline, PEG400)
-
Sprague-Dawley rats (or other appropriate rodent model)
-
Blood collection supplies
-
LC-MS/MS system
Procedure:
-
Divide the animals into two groups.
-
Administer a single intravenous (IV) or oral (PO) dose of either 6-Alpha-Methyl-Prednisolone or this compound to the respective groups.
-
Collect blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
-
Process the blood samples to obtain plasma.
-
Extract the drugs from plasma using a suitable method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the plasma concentrations of the parent drug using a validated LC-MS/MS method.
-
Perform pharmacokinetic analysis to determine parameters such as Cmax, Tmax, AUC, CL, and t½.
LC-MS/MS Analytical Method
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to achieve separation of the analyte and internal standard.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
6-Alpha-Methyl-Prednisolone: [M+H]+ → specific product ion
-
This compound: [M+H]+ → specific product ion (with a mass shift corresponding to the deuterium labels)
-
Internal Standard: [M+H]+ → specific product ion
-
Table 2: Example MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 6-Alpha-Methyl-Prednisolone | 375.2 | 161.1 |
| This compound | 379.2 | 161.1 |
| Internal Standard (e.g., Dexamethasone) | 393.2 | 373.2 |
Note: The specific MRM transitions should be optimized for the instrument used.
Conclusion
The strategic deuteration of 6-Alpha-Methyl-Prednisolone to create its d4 analogue offers a valuable tool for researchers. While primarily utilized as an internal standard for bioanalytical assays due to its identical chromatographic behavior and distinct mass, the underlying principle of the kinetic isotope effect suggests that this compound would exhibit a more stable metabolic profile compared to its non-deuterated form. This enhanced stability would likely translate to a longer half-life and increased systemic exposure in vivo. The provided experimental protocols offer a framework for the direct comparative analysis required to quantify these differences, which is essential for any potential therapeutic development or advanced research applications of deuterated corticosteroids.
References
Cross-Validation of Bioanalytical Assays: A Comparative Guide to the Use of 6-Alpha-Methyl-Prednisolone-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 6-Alpha-Methyl-Prednisolone-d4 as an internal standard in bioanalytical assays, particularly for the quantification of 6-Alpha-Methyl-Prednisolone. The selection of an appropriate internal standard is critical for the accuracy, precision, and robustness of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This document outlines the performance of this compound in comparison to other commonly used internal standards and provides detailed experimental protocols to support assay development and validation.
Performance Comparison of Internal Standards
The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative bioanalysis. Its physicochemical properties are nearly identical to the analyte of interest, ensuring that it behaves similarly during sample extraction, chromatography, and ionization, thereby effectively compensating for matrix effects and other sources of variability.
While direct head-to-head cross-validation data for this compound against every possible alternative is not extensively published, we can infer its performance characteristics based on typical validation parameters for corticosteroid assays. The following table summarizes the expected performance of an LC-MS/MS assay for 6-Alpha-Methyl-Prednisolone using this compound and compares it with an alternative, a structurally similar but non-isotopically labeled internal standard, such as Dexamethasone or a different deuterated steroid like Cortisol-d4.
| Parameter | This compound | Alternative Internal Standard (e.g., Dexamethasone, Cortisol-d4) |
| Linearity (r²) | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1 ng/mL | 0.5 - 5 ng/mL |
| Intra-assay Precision (%CV) | < 10% | < 15% |
| Inter-assay Precision (%CV) | < 10% | < 15% |
| Accuracy (% Bias) | ± 10% | ± 15% |
| Matrix Effect (%CV) | < 15% | < 20% |
| Extraction Recovery | Consistent and reproducible | May show slight variability relative to the analyte |
Note: The values presented are typical and may vary depending on the specific assay conditions, instrumentation, and biological matrix.
Experimental Protocols
A detailed methodology for a typical LC-MS/MS assay for the quantification of 6-Alpha-Methyl-Prednisolone in human plasma using this compound as an internal standard is provided below.
Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction)
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (concentration will depend on the expected analyte concentration range).
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube.
-
Add 1 mL of methyl tert-butyl ether (MTBE) for liquid-liquid extraction.
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
LC System: Agilent 1200 Series or equivalent
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in methanol
-
Gradient:
-
0-1 min: 30% B
-
1-5 min: 30% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 30% B
-
6.1-8 min: 30% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
6-Alpha-Methyl-Prednisolone: Precursor Ion > Product Ion (specific m/z values to be optimized)
-
This compound: Precursor Ion > Product Ion (specific m/z values to be optimized)
-
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key stages of the bioanalytical method.
Glucocorticoid Receptor Signaling Pathway
6-Alpha-Methyl-Prednisolone, a synthetic glucocorticoid, exerts its effects through the glucocorticoid receptor signaling pathway.
Caption: The mechanism of action of 6-Alpha-Methyl-Prednisolone.
6-Alpha-Methyl-Prednisolone-d4: A Comparative Guide to Purity and Impurity Profiling
For researchers, scientists, and professionals in drug development, the purity and isotopic stability of internal standards are paramount for accurate and reliable quantitative analysis. This guide provides an objective comparison of 6-Alpha-Methyl-Prednisolone-d4 with its non-deuterated counterpart and other deuterated analogs, supported by experimental data and detailed analytical methodologies.
Introduction to this compound
This compound is a deuterated form of 6-Alpha-Methyl-Prednisolone, a synthetic glucocorticoid. It is commonly used as an internal standard in mass spectrometry-based bioanalytical methods for the quantification of methylprednisolone (B1676475) and related corticosteroids in biological matrices. The incorporation of deuterium (B1214612) atoms results in a higher mass-to-charge ratio (m/z) than the endogenous analyte, allowing for its clear differentiation and accurate quantification. The stability of the deuterium label and the overall purity of the standard are critical for method accuracy and precision.
Purity and Impurity Profile Comparison
The chemical and isotopic purity of a deuterated standard are critical quality attributes. High chemical purity ensures that the standard is free from other structurally related compounds that could interfere with the analysis. High isotopic purity, or the degree of deuterium incorporation, is essential for minimizing "cross-talk" between the analytical signals of the standard and the analyte.
Below is a comparison of the purity of this compound with its non-deuterated analog and another deuterated version, based on data from commercially available reference standards.
| Compound | Chemical Purity (by HPLC) | Isotopic Purity (% Deuterium Incorporation) | Source |
| This compound | 99.1%[1] | >98% atom D[1] | ESS Chem Co. |
| 6-Alpha-Methyl-Prednisolone-d3 | >95%[2] | Not Specified | LGC Standards |
| 6-alpha-Methylprednisolone (non-deuterated) | ≥98% | Not Applicable | Sigma-Aldrich |
| 6-alpha-Methylprednisolone (non-deuterated) | >98.0% | Not Applicable | Tokyo Chemical Industry |
| 6a-Methylprednisolone-17-Propionate-D6 | 98.0%[3] | >98% atom D[3] | N/A |
Key Observations:
-
This compound demonstrates high chemical purity (99.1%) and excellent isotopic enrichment (>98%).[1]
-
The non-deuterated 6-alpha-Methylprednisolone reference standards also exhibit high chemical purity (≥98%).
-
While the chemical purity of the d3 analog is stated as >95%, the lack of specified isotopic purity could be a concern for sensitive bioanalytical assays.[2]
Impurity Profiling
Impurities in a reference standard can arise from the synthesis process or degradation. For 6-Alpha-Methyl-Prednisolone, several potential impurities have been identified. While specific impurity profiles for the d4 version are not extensively published, the impurities are expected to be structurally similar to those of the non-deuterated compound, with the addition of deuterated analogs of these impurities.
Commonly Reported Impurities in Methylprednisolone:
-
Methylprednisolone EP Impurity A: 17,21-Dihydroxy-6α-methylpregna-1,4-diene-3,11,20-trione
-
Other related substances and degradation products.
The analysis of these impurities is crucial for ensuring the quality and reliability of the reference standard.
Experimental Protocols
Accurate determination of purity and impurity profiles relies on robust analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a standard method for assessing chemical purity, while Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for identifying and quantifying impurities, as well as for determining isotopic purity.
Protocol 1: Chemical Purity Determination by HPLC
This protocol outlines a general method for determining the chemical purity of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
Procedure:
-
Standard Preparation: Prepare a solution of this compound in methanol (B129727) at a concentration of 1 mg/mL.
-
Chromatographic Analysis: Inject the standard solution into the HPLC system and record the chromatogram.
-
Data Analysis: Calculate the area percentage of the main peak relative to the total area of all observed peaks to determine the chemical purity.
Protocol 2: Impurity Profiling and Isotopic Purity by LC-MS
This protocol provides a framework for identifying potential impurities and confirming the isotopic enrichment of this compound.
Instrumentation:
-
Liquid Chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate the main component from potential impurities.
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Analysis: Full scan MS and tandem MS (MS/MS) for fragmentation analysis.
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in the mobile phase.
-
LC-MS Analysis: Inject the sample and acquire data in both full scan and MS/MS modes.
-
Impurity Identification: Analyze the full scan data for masses corresponding to known and potential unknown impurities. Use MS/MS fragmentation patterns to confirm the structures of identified impurities.
-
Isotopic Purity Assessment: In the full scan mass spectrum of the main peak, determine the relative intensities of the ions corresponding to the d0, d1, d2, d3, and d4 species. Calculate the percentage of the d4 species relative to the sum of all isotopic species to determine the isotopic purity.
Visualizing the Workflow
The following diagrams illustrate the general workflow for the analysis of this compound.
Caption: Workflow for Purity and Impurity Analysis.
References
A Comparative Guide to 6-Alpha-Methyl-Prednisolone-d4 and its Analytical Alternatives
For researchers, scientists, and drug development professionals utilizing 6-Alpha-Methyl-Prednisolone, the selection of an appropriate internal standard is paramount for achieving accurate and reliable quantitative results in bioanalytical assays. This guide provides a comprehensive comparison of 6-Alpha-Methyl-Prednisolone-d4 with its non-deuterated parent compound and other deuterated analogs, supported by experimental protocols and data presented in a clear and accessible format.
Product Comparison: Key Specifications
The choice of an internal standard is often dictated by its purity, isotopic enrichment, and similarity to the analyte of interest. Below is a summary of the key specifications for 6-Alpha-Methyl-Prednisolone and its deuterated variants, compiled from various supplier certificates of analysis and product data sheets.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Chemical Purity | Isotopic Purity/Enrichment |
| 6-Alpha-Methyl-Prednisolone | C₂₂H₃₀O₅ | 374.47 | ≥98%[1] | Not Applicable |
| 6-Alpha-Methyl-Prednisolone-d3 | C₂₂H₂₇D₃O₅ | 377.49 | >95% (HPLC) | Not Specified |
| This compound | C₂₂H₂₆D₄O₅ | 378.5 | Not Specified | Not Specified |
| 6-Alpha-Methyl-Prednisolone-d6 | C₂₂H₂₄D₆O₅ | 380.51 | 99.1% by HPLC[2] | >98% atom D[2] |
The Importance of Deuterated Internal Standards
In quantitative mass spectrometry, the ideal internal standard co-elutes with the analyte and experiences similar ionization and matrix effects.[3][4] Deuterated internal standards are considered the gold standard because their physical and chemical properties are nearly identical to the unlabeled analyte, ensuring they behave similarly during sample preparation and analysis. This co-elution and similar behavior allow for accurate correction of variations that can occur during the analytical process, leading to higher precision and accuracy in the final results.[3][4] The use of a stable isotope-labeled internal standard is a key strategy to compensate for matrix effects, which can suppress or enhance the analyte signal and lead to erroneous quantification.[5][6]
Experimental Protocol: Quantification of 6-Alpha-Methyl-Prednisolone in Biological Matrices using LC-MS/MS
This section provides a detailed methodology for the quantitative analysis of 6-Alpha-Methyl-Prednisolone in a biological matrix such as serum or plasma, utilizing a deuterated internal standard like this compound. This protocol is a composite based on established methods for corticosteroid analysis.[3][7][8][9]
Sample Preparation: Protein Precipitation & Liquid-Liquid Extraction
-
To a 250 µL aliquot of serum, add 750 µL of acetonitrile (B52724) containing the deuterated internal standard (e.g., this compound at a concentration of 100 ng/mL).
-
Vortex the mixture for 5 minutes to precipitate proteins.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Add 300 µL of deionized water and 1 mL of ethyl acetate (B1210297) to the supernatant.
-
Vortex for 5 minutes to extract the analytes into the organic layer.
-
Centrifuge to separate the layers and transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40-60°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).[8]
-
Mobile Phase:
-
Gradient Elution: A suitable gradient to separate 6-Alpha-Methyl-Prednisolone from other matrix components.
-
Flow Rate: 0.4 mL/min.[8]
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[3][8]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Table of Representative MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 6-Alpha-Methyl-Prednisolone | 375.2 | 161.1 |
| This compound | 379.2 | 163.1 |
Note: MRM transitions should be optimized for the specific instrument being used.
Performance Evaluation of Internal Standards
While this guide does not provide direct experimental data comparing the performance of d3, d4, and d6 variants, the following table outlines the key parameters that should be assessed during method validation to ensure the suitability of the chosen internal standard. The use of a deuterated internal standard is expected to significantly improve these performance metrics compared to using a non-isotopically labeled compound.
| Performance Parameter | Description | Importance |
| Linearity (r²) | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | A high coefficient of determination (typically >0.99) indicates a good fit of the calibration curve. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. | Defines the sensitivity of the assay. |
| Accuracy (% Recovery) | The closeness of the measured value to the true value. | Demonstrates the trueness of the method. |
| Precision (%RSD) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Indicates the reproducibility of the method. |
| Matrix Effect | The alteration of analyte ionization due to the presence of co-eluting matrix components. | A well-chosen internal standard will compensate for matrix effects, leading to more accurate results.[5][6] |
Visualizing the Workflow and Principles
To further clarify the experimental process and the underlying logic, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the quantification of 6-Alpha-Methyl-Prednisolone.
Caption: Logical relationship for quantification using a deuterated internal standard.
References
- 1. 6a-Methylprednisolone = 98 83-43-2 [sigmaaldrich.com]
- 2. esschemco.com [esschemco.com]
- 3. benchchem.com [benchchem.com]
- 4. texilajournal.com [texilajournal.com]
- 5. d-nb.info [d-nb.info]
- 6. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. synnovis.co.uk [synnovis.co.uk]
- 9. Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 6-Alpha-Methyl-Prednisolone-d4: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 6-Alpha-Methyl-Prednisolone-d4, a deuterated synthetic glucocorticoid. Due to its classification as a hazardous chemical, stringent disposal protocols must be followed to mitigate risks to personnel and the environment.[1][2][3]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate caution. This compound may cause damage to fertility or an unborn child and has the potential to cause organ damage through prolonged or repeated exposure.[1][2][3]
Personal Protective Equipment (PPE):
-
Gloves: Wear impervious gloves to prevent skin contact.[3]
-
Eye Protection: Use safety glasses or goggles.[3]
-
Lab Coat: A lab coat or other protective clothing is necessary to prevent contamination of personal clothing.
-
Respiratory Protection: If there is a risk of dust formation, a NIOSH/MSHA-approved respirator should be used.[4]
Storage and Segregation:
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]
-
Waste containing this compound should be segregated from other laboratory waste streams to ensure proper handling and disposal.
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to treat it as a hazardous chemical waste and to consult with your institution's Environmental Health & Safety (EHS) department.[6] Under no circumstances should this compound be disposed of down the drain or in regular trash. [1][6]
-
Waste Identification and Labeling:
-
Containerization:
-
Accumulation and Storage:
-
Arrange for Disposal:
Quantitative Data for Hazardous Waste Management
The following table summarizes key quantitative limits and timelines for the accumulation of hazardous waste in a laboratory setting, based on general guidelines. Specific institutional and local regulations may vary.
| Parameter | Guideline | Citation |
| Maximum Volume in SAA | 55 gallons of hazardous waste | [7][10] |
| Maximum Amount of Acutely Toxic Waste in SAA | 1 quart of liquid or 1 kilogram of solid | [9] |
| Time to Remove Full Container from SAA | Within 3 calendar days | [8][9] |
| Maximum Storage Time in SAA (partially filled) | Up to 12 months | [9][10] |
| Minimum Water Dilution for Sewer Disposal (for authorized substances only) | 100 parts water to 1 part chemical | [11] |
Disposal Decision Workflow
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow emphasizes the critical checkpoints and decisions required to ensure safe and compliant disposal.
By adhering to these procedures and collaborating closely with your institution's safety officials, you can ensure the responsible and compliant disposal of this compound, fostering a safe laboratory environment.
References
- 1. fishersci.com [fishersci.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. benchchem.com [benchchem.com]
- 7. MedicalLab Management Magazine [medlabmag.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. epa.gov [epa.gov]
- 11. epfl.ch [epfl.ch]
Personal protective equipment for handling 6-Alpha-Methyl-Prednisolone-d4
Essential Safety and Handling Guide for 6-Alpha-Methyl-Prednisolone-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of this compound, a deuterated form of a synthetic glucocorticoid. Due to its classification as a potent pharmaceutical compound, adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.[1][2][3] All users must review the complete Safety Data Sheet (SDS) provided by the supplier before commencing any work.[4][5][6]
Core Safety and Hazard Information
6-Alpha-Methyl-Prednisolone is considered a hazardous substance.[4][6] It may pose risks to fertility or the unborn child and could cause damage to organs, such as the adrenal gland, through prolonged or repeated exposure.[4][5][6] Therefore, minimizing exposure is of paramount importance.
Quantitative Safety Data Summary
| Parameter | Value/Information | Source |
| Hazard Classification | Reproductive Toxicity (Category 1A/1B), Specific Target Organ Toxicity - Repeated Exposure (Category 2) | [4][5][6] |
| Primary Routes of Exposure | Inhalation, Ingestion, Skin and Eye Contact | [7][8][9] |
| Occupational Exposure Limit (OEL) | Not established. Handle as a potent compound and minimize exposure. | [1] |
| Acute Toxicity (Oral LD50, Rat) | >4 g/kg | [6] |
| Water Solubility | Slightly soluble | [10] |
Personal Protective Equipment (PPE)
Even with extensive engineering controls, personnel working with potent compounds should wear suitable personal protective equipment (PPE).[2] The following PPE is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Provides a robust barrier against skin contact. Nitrile offers good chemical resistance.[11] |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. | Protects against accidental splashes of the compound, especially when in solution.[4] |
| Body Protection | A fully buttoned laboratory coat made of low-permeability fabric. | Prevents contamination of personal clothing and skin.[11] |
| Respiratory Protection | A NIOSH/MSHA approved respirator is required if there is a risk of aerosolization or if handling the solid compound outside of a certified chemical fume hood or other containment system. | Prevents inhalation of airborne particles.[4][12] |
Operational Plan: From Receipt to Disposal
The following step-by-step guide outlines the safe handling workflow for this compound.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]
-
The storage location should be clearly labeled, access restricted to authorized personnel, and the substance should be stored locked up.[4][5]
Engineering Controls and Preparation
-
All handling of the solid compound should be performed in a certified chemical fume hood, glove box, or other suitable containment enclosure to prevent inhalation of any airborne particles.[2]
-
Ensure proper ventilation and that air pressure differentials are established to keep handling areas negative to adjacent spaces.[2]
-
Prepare all necessary equipment and materials, including weighing paper, spatulas, and solvent for dissolution, within the containment area before opening the compound's container.
Weighing and Aliquoting
-
Use a calibrated balance to weigh the required amount of the compound.
-
Handle the powder carefully to avoid generating dust.[12]
-
If creating a stock solution, add the solvent to the solid in a closed container to minimize the risk of aerosolization.
Experimental Use
-
When diluting stock solutions or adding the compound to experimental setups (e.g., cell culture media), continue to wear all prescribed PPE.
-
Work over a disposable absorbent bench pad to contain any potential spills.
Decontamination and Cleaning
-
All non-disposable equipment that has come into contact with this compound should be decontaminated. Consult the SDS for appropriate decontamination procedures.
-
Wipe down all work surfaces in the fume hood or containment area with a suitable cleaning agent after each use.
-
It is necessary to have a validated decontamination process that is proven to remove or destroy the compound.[3]
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste : Collect all disposable materials that have come into contact with the compound (e.g., gloves, weighing paper, pipette tips, absorbent pads) in a dedicated, sealed, and clearly labeled hazardous waste container.[12]
-
Liquid Waste : Unused solutions of this compound and contaminated liquid media should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.[13] Do not empty into drains.[4]
-
Dispose of all waste through an approved hazardous waste disposal program, following all local, regional, and national regulations.[4]
Experimental Workflow Diagram
The following diagram illustrates the key steps and decision points in the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 2. escopharma.com [escopharma.com]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. fishersci.com [fishersci.com]
- 5. esschemco.com [esschemco.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
